molecular formula C3H7N3O2 B1200325 N-Dimethyl-N-nitroso urea CAS No. 55120-47-3

N-Dimethyl-N-nitroso urea

Cat. No.: B1200325
CAS No.: 55120-47-3
M. Wt: 117.11 g/mol
InChI Key: VSMLKOBHLXAHFD-UHFFFAOYSA-N
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Description

Historical Context and Significance of Nitrosourea (B86855) Investigations

The investigation into N-nitroso compounds (NOCs) began to gain significant momentum following the seminal discovery by Peter Magee and M.J. Barnes in 1956 that N-nitrosodimethylamine (NDMA) could induce liver tumors in rats. dfg.de This finding spurred a wave of research into the biological activities of a wide array of NOCs. dfg.de Subsequently, researchers identified certain nitrosamides, such as N-methyl-N-nitrosourea (MNU), as potent carcinogens. dfg.de The work of Hermann Druckrey and his group in Freiburg, Germany, was particularly influential, providing comprehensive studies on structure-activity and dose-response relationships that became foundational in the field. dfg.de

N-nitrosourea compounds were discovered to have anticancer activity in a random screening program at the U.S. National Cancer Institute in 1959. taylorandfrancis.com This discovery opened a new avenue for their application in chemotherapy. taylorandfrancis.com A significant characteristic of nitrosoureas that quickly garnered attention was their ability to selectively induce tumors in various organs across different animal species, regardless of the administration route. dfg.de This property has been systematically explored and has led to the development of reproducible experimental tumor models crucial for clinical therapy studies. dfg.de Furthermore, the lipophilicity of many nitrosoureas allows them to cross the blood-brain barrier, making them particularly significant for studying and treating brain tumors. taylorandfrancis.comtandfonline.com

The potent biological activity of nitrosoureas stems from their ability to act as alkylating agents. nih.gov They can transfer alkyl groups to the nucleobases of DNA, which can lead to mutations. nih.govwikipedia.org Specifically, 2-chloroethyl-N-nitrosoureas (CNUs) are known to form DNA-DNA cross-links, a mechanism closely correlated with their antineoplastic effectiveness. tandfonline.com The study of their chemical properties, including their synthesis and decomposition, has been a key area of research to understand their biological actions. nih.govacs.org

Scope of Academic Inquiry into N-Dimethyl-N-nitroso urea (B33335) and Related Structures

Academic inquiry into N-nitrosourea compounds has been extensive, covering their synthesis, chemical reactivity, biological mechanisms, and applications in various research fields. While specific research on N,N'-Dimethyl-N-nitrosourea is less prevalent in the provided literature, substantial research exists for closely related structures, particularly N-methyl-N-nitrosourea (MNU) .

The scope of research includes:

Synthesis and Chemical Properties: Studies have detailed the synthesis of various N-alkyl-N-nitrosoureas. jst.go.jpnih.gov The chemical instability and reactivity of nitrosoureas are critical aspects of this research, as these properties influence their biological activity and handling. tandfonline.com Kinetic studies have investigated the decomposition rates of N-nitrosoureas under different conditions, which is crucial for understanding their mechanism of action. acs.orgrsc.org The synthesis of nitrosoureas linked to other molecules, such as disaccharides or DNA minor groove binders, has also been explored to modify their properties and target specificity. nih.govnih.gov

Mechanism of Action: A primary focus of academic inquiry is the interaction of nitrosoureas with DNA. As alkylating agents, they can methylate or ethylate DNA bases, leading to mutations and cellular damage. nih.govwikipedia.orgoup.com Research has shown that compounds like CNUs can induce DNA-DNA cross-links and form various adducts. tandfonline.com The relationship between the structure of the nitrosourea compound and its biological activity is a key area of investigation. nih.gov For instance, the N-(2-chloroethyl)-N-nitrosoureido group is considered necessary for high activity against certain leukemia models. nih.gov

Carcinogenesis and Mutagenesis Research: N-methyl-N-nitrosourea (MNU) is widely used as a potent and reliable carcinogen in animal models to study the mechanisms of cancer development in various organs, including the mammary gland, bladder, and nervous system. nih.govplos.orgaacrjournals.orgresearchgate.netnih.gov These models are invaluable for investigating the initiation, promotion, and progression of tumors. researchgate.net The mutagenic properties of nitrosoureas are also extensively studied, often in relation to their carcinogenic potential. capes.gov.br

Applications in Other Fields: Beyond cancer research, nitrosourea compounds have found applications in other areas. For example, MNU has been used in mutation breeding to enhance the yield and quality of crops like rice. mdpi.comresearchgate.net

Interactive Data Table: Research Focus on N-Nitrosourea Compounds

Research AreaKey FindingsRelated Compounds
Synthesis Development of methods for creating various N-alkyl-N-nitrosoureas and their derivatives. jst.go.jpnih.govN-Trialkylsilymethyl- and N-trialkylgermylmethyl-N-nitrosoureas, N-(2-chloroethyl)-N-nitrosocarbamoyl derivatives of glycosylamines. jst.go.jpnih.gov
Chemical Reactivity Investigation of decomposition kinetics and mechanisms in aqueous solutions. acs.orgrsc.orgN-methyl-N-nitrosourea, N-ethyl-N-nitrosourea, N,N′-dimethylurea. acs.orgrsc.org
Mechanism of Action Act as alkylating agents, causing DNA damage such as methylation and cross-linking. nih.govtandfonline.comoup.comN-methyl-N-nitrosourea, 2-chloroethyl-N-nitrosoureas. nih.govtandfonline.comoup.com
Carcinogenesis Models Widely used to induce tumors in laboratory animals for cancer research. nih.govplos.orgaacrjournals.orgN-methyl-N-nitrosourea. nih.govplos.orgaacrjournals.org
Agricultural Research Utilized for inducing mutations in plants to improve crop characteristics. mdpi.comresearchgate.netN-methyl-N-nitrosourea. mdpi.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55120-47-3

Molecular Formula

C3H7N3O2

Molecular Weight

117.11 g/mol

IUPAC Name

1,1-dimethyl-3-nitrosourea

InChI

InChI=1S/C3H7N3O2/c1-6(2)3(7)4-5-8/h1-2H3,(H,4,7,8)

InChI Key

VSMLKOBHLXAHFD-UHFFFAOYSA-N

SMILES

CN(C)C(=O)NN=O

Canonical SMILES

CN(C)C(=O)NN=O

Other CAS No.

55120-47-3

Synonyms

1,3-dimethyl-1-nitrosourea
dimetinur
N,N'-dimethylnitrosourea
nitrosodimethylurea

Origin of Product

United States

Advanced Synthesis Methodologies and Chemical Reactivity of N Dimethyl N Nitroso Urea

Contemporary Synthetic Routes and Chemical Transformations

N-Dimethyl-N-nitroso urea (B33335), a member of the nitrosourea (B86855) class of compounds, is synthesized through various chemical pathways, primarily involving the nitrosation of its urea precursor. Modern synthetic approaches have focused on improving efficiency, safety, and scalability, including the use of continuous flow technologies. The reactivity of this compound is largely dictated by the nitroso group attached to the urea backbone.

Nitrosation Reactions in Urea Derivatives

The primary method for synthesizing N-Dimethyl-N-nitroso urea involves the nitrosation of N,N'-dimethylurea. atamanchemicals.compsu.edu This reaction is typically carried out by treating N,N'-dimethylurea with a nitrosating agent, such as nitrous acid, often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. smolecule.comrsc.org The reaction kinetics of the nitrosation of N,N'-dimethylurea have been shown to be influenced by the solvent composition. For instance, the presence of dioxane can alter the reaction pathway and efficiency. atamanchemicals.com

Kinetic studies have revealed that the nitrosation of N,N'-dimethylurea is subject to general base catalysis and exhibits a primary solvent isotope effect, which is indicative of a slow proton transfer step in the reaction mechanism. psu.edursc.org The Brønsted plot for the nitrosation of N,N'-dimethylurea is curved, suggesting that the reaction with certain bases, like acetate (B1210297) ion, can be diffusion-controlled. rsc.org The solvent isotope effect for the uncatalyzed reaction is 3.2, which decreases to 1.1 when the reaction is catalyzed by acetate. rsc.org

Alternative nitrosating agents, such as tert-butyl nitrite (TBN), have been employed for the N-nitrosation of secondary amines under solvent-free conditions, offering a potentially milder and more efficient route. rsc.org

Continuous Flow Synthesis Techniques

Continuous flow technology has emerged as a safer and more scalable method for the synthesis of N-nitroso compounds, which can be unstable and hazardous to handle in large quantities in traditional batch processes. acs.orgrsc.org This approach offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety and product consistency. acs.org

In the context of nitrosourea synthesis, continuous flow systems can be designed to generate the nitrosating agent and the target compound in situ, immediately consuming the hazardous intermediates in the subsequent reaction step. acs.orge3s-conferences.org For example, a two-step continuous flow process has been developed for the generation of N-methyl-N-nitrosourea (MNU), a related compound, starting from the non-hazardous N-methylurea. rsc.org This process involves the in-line generation of MNU, which is then used to produce diazomethane. rsc.orgrsc.org Such systems often incorporate in-line purification and real-time reaction monitoring, for instance, using Fourier-transform infrared spectroscopy (FTIR). chemrxiv.org

A study on the continuous flow synthesis of N,O-dimethyl-N'-nitroisourea, a related intermediate, demonstrated the use of a microreactor system with inline FTIR analysis for real-time monitoring. chemrxiv.org This allowed for rapid optimization of reaction conditions, achieving a yield of approximately 83%. chemrxiv.org

Mechanistic Studies of Formation Pathways

The mechanism of N-nitrosation of amides, including ureas, is distinct from that of amines. For amides, the rate-determining step often involves a slow proton transfer from a protonated nitroso-amide intermediate. psu.edursc.org

Kinetic studies on the nitrosation of N,N'-dimethylurea support a mechanism involving a slow proton transfer, as evidenced by general base catalysis and solvent isotope effects. psu.edursc.org There is a discrepancy in the pKa value of the nitroso-amide calculated from nitrosation and denitrosation experiments. This has led to the proposal that nitrosation initially occurs at the oxygen atom of the urea, forming an O-nitroso intermediate. This is followed by a slow proton transfer and then a rapid internal rearrangement to yield the more thermodynamically stable N-nitroso-amide. psu.edursc.org

The proposed mechanism involves the following steps:

Initial attack of the nitrosating agent on the oxygen atom of the urea.

Formation of a protonated O-nitroso intermediate.

A slow, base-catalyzed proton transfer from this intermediate.

A fast internal rearrangement to the final N-nitroso product.

This pathway explains the observed kinetic data, including the curved Brønsted plot and the solvent isotope effects. rsc.org

Decomposition Kinetics and Mechanisms in Aqueous and Non-Aqueous Media

The decomposition of this compound is a critical aspect of its chemical reactivity, influencing its stability and biological activity. The kinetics and mechanism of this decomposition are highly dependent on the surrounding medium, particularly the pH and solvent system.

Influence of pH and Solvent Systems on Stability

The stability of this compound is significantly affected by the pH of the aqueous solution. Studies on related N,N'-dialkyl-N-nitrosoureas have shown that their decomposition is subject to both spontaneous and specific hydroxide (B78521) ion catalysis. jst.go.jp The rate of decomposition generally increases with increasing pH in the alkaline range. jst.go.jp

For N,N'-dimethyl-N-nitrosourea, the relationship between the logarithm of the observed rate constant (log k) and pH shows a deviation from linearity in the alkaline region. This suggests the formation of an anionic species at higher pH values, which is more resistant to hydroxide ion attack. jst.go.jp This behavior can be attributed to a kinetic pKa'. jst.go.jp

The solvent system also plays a crucial role in the stability of nitrosoureas. For instance, the nitrosation kinetics of N,N'-dimethylurea are influenced by the presence of dioxane in the solvent mixture. atamanchemicals.com The hydrolysis of related N-nitrosoureas has been studied in various aqueous and non-aqueous media, revealing the impact of solvent polarity and composition on the decomposition rate.

Identification of Reactive Intermediates

The decomposition of nitrosoureas like this compound proceeds through the formation of highly reactive intermediates. Under aqueous conditions, these compounds can hydrolyze to form various products. The decomposition of N-alkyl-N-nitrosoureas is known to generate alkylating agents, which are responsible for their biological effects. smolecule.com

In the alkaline decomposition of N-alkyl-N'-nitrosoureas, the formation of a rearranging carbonium ion intermediate has been implicated. jst.go.jp For example, the decomposition of N-n-butyl-N-nitrosourea yields a mixture of n-butyl alcohol and sec-butyl alcohol, indicating a rearrangement of the butyl carbonium ion. jst.go.jp

The primary reactive intermediates in the decomposition of N-nitrosoureas are believed to be diazonium ions or related species, which can alkylate nucleophilic sites on other molecules. nih.gov The decomposition can also lead to the formation of isocyanates. lookchem.com The exact nature of the ultimate alkylating intermediate is still a subject of research, with various reactive species being proposed. researchgate.net

Reactivity with Nucleophiles in Chemical Systems

N,N'-Dimethyl-N-nitrosourea (DMNU) is recognized as a potent alkylating agent, a characteristic that defines its reactivity with nucleophilic species. cymitquimica.com The core of its reactivity lies in the nitrosourea moiety, which under physiological or specific chemical conditions, decomposes to generate highly reactive electrophilic intermediates. cymitquimica.com This reactivity is particularly pronounced towards nucleophilic sites in biological macromolecules and other chemical entities.

Studies on the interaction of N-nitrosoureas with DNA have provided significant insights into their reactivity with nucleophiles. The nucleophilic nitrogen and oxygen atoms within DNA bases are primary targets for alkylation. researchgate.net Research using isotopically labeled N-methyl-N-nitrosourea has shown that the methyl group is transferred to various nucleophilic sites in DNA, including 7-methylguanine, 3-methyladenine (B1666300), and O6-methylguanine, as well as the phosphate (B84403) backbone. nih.gov

The stereochemistry of this methyl transfer has been investigated to elucidate the reaction mechanism. It was found that the methylation of DNA nucleophiles proceeds with an average of 73% inversion and 27% retention of configuration. nih.gov This suggests a complex mechanism, likely involving the methanediazonium ion as a key intermediate. nih.gov

The reactivity of N-nitroso compounds is not limited to biological macromolecules. They can react with a wide range of nucleophiles. The rate and mechanism of these reactions can be influenced by the nature of the nucleophile and the reaction conditions. For instance, the transfer of a nitroso group from N-nitrososulfonamides to sulfur nucleophiles like thiolate ions involves the nucleophilic attack of the thiolate on the nitroso group. conicet.gov.ar

The relative reactivity of various nucleophiles towards a related compound, N-methyl-N-nitrosoaniline, has been established, providing a general indication of the types of nucleophiles that readily react with N-nitroso compounds.

Table 1: Relative Reactivity of Nucleophiles with N-methyl-N-nitrosoaniline

Nucleophile Relative Reactivity (k_rel)
I⁻ 2100
SCN⁻ 450
Br⁻ 25
Cl⁻ 1
H₂O 0.001

This table is adapted from data on the denitrosation of N-methyl-N-nitrosoaniline, which reflects the nucleophilicity towards the N-nitroso center. The reactions are generally reversible, and the forward reaction (nitrosation) shows that nucleophilic catalysis is absent for amides, unlike for amines. sci-hub.se

Molecular and Cellular Mechanisms of N Dimethyl N Nitroso Urea Interaction

DNA Alkylation and Adduct Formation Mechanisms

The carcinogenicity of N-methyl-N-nitrosourea (MNU) is linked to its capacity to methylate DNA. researchgate.net This process occurs through the generation of a reactive methyldiazonium ion, which acts as the alkylating electrophile. gatech.eduunimedizin-mainz.de This reactive intermediate is highly unstable and readily attacks nucleophilic sites on DNA bases. gatech.eduunimedizin-mainz.de Unlike some carcinogens that require metabolic activation, MNU is a direct-acting agent, capable of spontaneous decomposition under physiological conditions to form this reactive species. medchemexpress.commedchemexpress.comresearchgate.net The interaction results in the formation of various methylated DNA adducts. medchemexpress.comscispace.com

N-methyl-N-nitrosourea (MNU) alkylates DNA at multiple positions on all four bases, targeting both ring nitrogens and exocyclic oxygens. gatech.educarnegiescience.edu The primary sites of methylation include N7-methylguanine (N7-MeG), which is the most abundant adduct, and O6-methylguanine (O6-MeG). gatech.educarnegiescience.edujst.go.jp Other significant adducts include 3-methyladenine (B1666300) (3-MeA), and to a lesser extent, O4-methylthymidine and 3-methylthymidine. gatech.eduscispace.com

The distribution of these adducts is not random and displays a degree of sequence specificity. For instance, studies have shown that guanine (B1146940) residues located at the 3'-position within a 5'-GG-3' sequence are preferential targets for methylation by MNU. gatech.edu While N7-MeG is the major product, the formation of O6-MeG is considered particularly significant for mutagenesis. gatech.educarnegiescience.edumdpi.com This is because O6-MeG can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations if not repaired. mdpi.comnih.gov Alkylation also occurs on the DNA phosphate (B84403) backbone, forming phosphotriesters, although this is a less frequent event compared to base modification. scilit.com

The following table summarizes the primary DNA adducts formed by N-Dimethyl-N-nitroso urea (B33335) and their relative significance.

Adduct NameCommon AbbreviationSite of AlkylationBiological Significance
N7-methylguanine N7-MeGNitrogen-7 of GuanineMost abundant adduct, can lead to depurination. gatech.educarnegiescience.edu
O6-methylguanine O6-MeGOxygen-6 of GuanineHighly mutagenic, causes G:C to A:T transitions. mdpi.com
3-methyladenine 3-MeANitrogen-3 of Adenine (B156593)Cytotoxic lesion, repaired by BER. unimedizin-mainz.de
O4-methylthymidine O4-MeTOxygen-4 of ThymineCan cause mispairing during replication. scispace.comcarnegiescience.edu
Methylphosphotriester -Phosphate BackboneAlters DNA backbone structure. scilit.com

The formation of DNA adducts by N-methyl-N-nitrosourea (MNU) is a rapid process following exposure. The rate of adduct formation is dependent on factors such as the concentration of MNU and the specific nucleophilic site on the DNA. carnegiescience.edupsu.edu Studies have demonstrated a linear relationship between the administered dose of MNU and the resulting concentration of DNA adducts, particularly after a single exposure. carnegiescience.edu For example, the rate of formation for 7-AGE-guanine, an adduct formed by a similar epoxide agent, was observed to be linear for several hours after exposure. psu.edu The hydrolysis of MNU, which is the prerequisite for its DNA-alkylating activity, shows first-order kinetics and is significantly influenced by pH. researchgate.net The stability of the formed adducts varies, with some, like N7-methylguanine, being prone to spontaneous depurination, creating apurinic sites, while others, like O6-methylguanine, are more persistent if not actively repaired. mdpi.compsu.edu

The covalent addition of a methyl group by N-methyl-N-nitrosourea (MNU) alters the chemical structure of the DNA bases. These structural changes have been characterized using various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. scispace.comd-nb.info For example, the synthesis and identification of O4-methylthymidine were confirmed through UV and mass spectroscopy. scispace.com The formation of these adducts introduces distortions into the DNA double helix. Bulky adducts can disrupt normal base pairing and the helical structure, which can interfere with the processes of DNA replication and transcription. researchgate.net Fourier-transform infrared (FTIR) spectroscopy studies on DNA isolated from tissues exposed to MNU have revealed conformational changes in the structures of purine (B94841) and pyrimidine (B1678525) bases, as well as alterations in the phosphodiester backbone. researchgate.net These structural perturbations are the initial molecular triggers for the subsequent cellular responses to the DNA damage.

Kinetics of DNA Adduct Formation

Cellular Responses to DNA Damage Induced by N-Dimethyl-N-nitroso urea

The presence of DNA adducts generated by N-methyl-N-nitrosourea (MNU) triggers a complex network of cellular responses aimed at mitigating the damage. medchemexpress.com These responses include the activation of cell cycle checkpoints to halt proliferation and allow time for repair, and the recruitment of specific DNA repair pathways to remove the lesions. semanticscholar.org If the damage is too extensive to be repaired, the cell may undergo apoptosis, or programmed cell death. iiarjournals.org

MNU-induced DNA lesions activate the DNA damage response (DDR), a signaling cascade orchestrated by key protein kinases. The primary sensors of this damage are the ATM (ataxia-telangiectasia mutated) and ATR (ataxia telangiectasia and Rad-3-related) kinases. SN1 type methylating agents like MNU are known to induce a G2/M cell cycle checkpoint arrest. This response involves the activation of the ATR-Chk1 and ATM-Chk2 signaling pathways. nih.gov Studies on the related ethylating agent N-nitroso-N-ethylurea (NEU) show a temporally controlled activation, with Chk2 activation often preceding Chk1 phosphorylation. nih.govnih.gov The damage caused by these agents can lead to both single-strand and double-strand breaks, which are potent activators of these checkpoint pathways. nih.gov The activation of these checkpoints is crucial for preventing the replication of damaged DNA and the propagation of mutations. semanticscholar.org

Cells employ several DNA repair pathways to counteract the damage caused by MNU. The specific pathway utilized depends on the type of adduct formed.

Direct Reversal: The highly mutagenic O6-methylguanine (O6-MeG) adduct is primarily repaired by the enzyme O6-methylguanine-DNA methyltransferase (MGMT). unimedizin-mainz.de MGMT directly transfers the methyl group from the guanine to one of its own cysteine residues in a stoichiometric, "suicide" reaction, thereby restoring the normal guanine base. The expression level of MGMT is a critical factor in determining cellular resistance to the toxic effects of MNU.

Base Excision Repair (BER): Lesions such as N7-methylguanine and 3-methyladenine are recognized and removed by the base excision repair (BER) pathway. unimedizin-mainz.de This process is initiated by a specific DNA glycosylase that cleaves the bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site, which is then further processed by other BER enzymes.

Mismatch Repair (MMR): The mismatch repair (MMR) system can also play a role. When DNA replication occurs on a template containing an unrepaired O6-MeG adduct, a thymine is often incorrectly inserted opposite it, creating an O6-MeG:T mispair. The MMR system recognizes this mismatch and attempts to repair it, often leading to futile cycles of thymine removal and re-insertion, which can ultimately result in the formation of DNA double-strand breaks and trigger apoptosis.

Non-Homologous End Joining (NHEJ): DNA double-strand breaks that can arise from the processing of MNU-induced lesions can be repaired by pathways like non-homologous end joining (NHEJ), which involves the DNA-dependent protein kinase (DNA-PK) complex. longdom.org

Induction of Programmed Cell Death Pathways

This compound (DMNU), also known as N-methyl-N-nitrosourea (MNU), is a potent alkylating agent that can induce programmed cell death, or apoptosis, in various cell types. nih.govresearchgate.net The initiation of apoptosis is a complex process that can be triggered by both internal and external cellular signals, leading to a cascade of events that result in the orderly dismantling of the cell. thermofisher.combio-rad-antibodies.com

The primary mechanism by which DMNU induces apoptosis is through the infliction of significant DNA damage. nih.gov As a direct-acting alkylating agent, DMNU transfers a methyl group to DNA bases, creating adducts. wikipedia.orgcas.cz This damage, if not adequately repaired, can activate intrinsic apoptotic pathways. thermofisher.com Key sensors of cellular stress, such as the p53 protein, are activated in response to DNA damage. thermofisher.com Activated p53 can then trigger the apoptotic cascade. thermofisher.com

The intrinsic, or mitochondrial, pathway of apoptosis is a major route for DMNU-induced cell death. thermofisher.comfrontiersin.org DNA damage leads to the activation of pro-apoptotic members of the B-Cell Lymphoma 2 (Bcl-2) family of proteins. scielo.org These proteins, in turn, increase the permeability of the outer mitochondrial membrane, resulting in the release of apoptogenic factors like cytochrome c into the cytoplasm. scielo.orgmdpi.com Cytochrome c then binds to the apoptotic protease-activating factor 1 (Apaf-1), forming a complex known as the apoptosome, which activates initiator caspases, such as caspase-9. scielo.orgmdpi.com

Activated initiator caspases then cleave and activate executioner caspases, including caspase-3, -6, and -7. scielo.org These executioner caspases are responsible for the systematic breakdown of cellular components, leading to the characteristic morphological changes of apoptosis, such as cell shrinkage and DNA fragmentation. scielo.org

In some cellular contexts, the extrinsic pathway of apoptosis may also be involved. This pathway is initiated by the binding of death ligands, such as Tumor Necrosis Factor (TNF), to their corresponding death receptors on the cell surface. thermofisher.comfrontiersin.org This interaction can lead to the activation of initiator caspase-8, which can then directly activate executioner caspases or amplify the apoptotic signal through the intrinsic pathway. harvard.edu For instance, studies have shown that apoptotic cells can release signals like the Drosophila TNF homolog, Eiger, which can induce apoptosis in neighboring cells through the JNK pathway. elifesciences.org

It is important to note that while apoptosis is a primary outcome of DMNU-induced damage, in some cases, high levels of damage can lead to necrosis, a different form of cell death characterized by cell swelling and membrane rupture. nih.gov The balance between apoptosis and necrosis can depend on the cell type and the extent of the damage. nih.gov

Interaction with Non-DNA Biomolecules

Protein Alkylation and Functional Impairment

This compound (DMNU) is a reactive alkylating agent that not only interacts with DNA but also modifies other crucial biomolecules, including proteins. Protein alkylation by DMNU involves the covalent addition of a methyl group to nucleophilic sites on amino acid residues. This modification can significantly alter the structure and function of proteins, leading to cellular dysfunction.

The primary targets for alkylation within proteins are amino acid residues with nucleophilic side chains. These include:

Cysteine: The sulfhydryl group of cysteine is a strong nucleophile and a common target for alkylating agents. thermofisher.com

Histidine: The imidazole (B134444) ring of histidine can be alkylated. thermofisher.com

Lysine (B10760008): The ε-amino group of lysine is another potential site for alkylation. thermofisher.comnih.gov

Methionine: The thioether group of methionine can be targeted. nih.gov

Aspartate and Glutamate: The carboxyl groups of these acidic amino acids can also be alkylated. thermofisher.com

N-terminus: The N-terminal amino group of a polypeptide chain is also susceptible to alkylation. nih.govnih.gov

The consequences of protein alkylation by DMNU are diverse and can lead to significant functional impairment. The addition of a methyl group can disrupt the intricate three-dimensional structure of a protein, which is essential for its biological activity. mdpi.com This can occur through several mechanisms:

Alteration of Active Sites: If the alkylation occurs at or near the active site of an enzyme, it can directly interfere with substrate binding or catalysis, leading to a loss of enzymatic function.

Disruption of Protein-Protein Interactions: Alkylation can modify residues at the interface of protein complexes, disrupting their assembly and function.

Induction of Misfolding and Aggregation: The addition of methyl groups can alter the hydrophobic/hydrophilic balance of a protein, leading to misfolding and the formation of protein aggregates, a hallmark of several neurodegenerative diseases. mdpi.com

Impaired Cellular Signaling: Alkylation of proteins involved in signal transduction pathways can lead to their constitutive activation or inactivation, disrupting normal cellular communication and regulation.

RNA Modification and Metabolic Perturbations

In addition to its well-documented effects on DNA and proteins, this compound (DMNU) can also modify RNA molecules, leading to perturbations in RNA metabolism and function. RNA modifications are chemical alterations to the bases or the ribose sugar of RNA molecules and play crucial roles in regulating various aspects of RNA biology, including splicing, stability, and translation. neb.comabcam.com

DMNU, as a methylating agent, can introduce methyl groups at various positions on RNA bases. nih.gov One of the most common and well-studied RNA modifications is N7-methylguanosine (m7G). ijbs.com This modification is characteristically found at the 5' cap of eukaryotic messenger RNAs (mRNAs), where it is essential for mRNA stability, nuclear export, and efficient translation initiation. ijbs.com DMNU has the potential to induce such modifications internally within RNA sequences, not just at the cap.

The consequences of aberrant RNA methylation by DMNU can be significant:

Altered RNA Structure and Stability: The addition of a methyl group can change the chemical properties of the RNA base, potentially altering RNA secondary and tertiary structures. ijbs.com This can affect the stability of the RNA molecule, making it more or less susceptible to degradation by cellular ribonucleases. neb.com

Disrupted RNA Processing: RNA modifications are critical for processes like pre-mRNA splicing. Aberrant methylation could interfere with the recognition of splice sites by the spliceosome, leading to errors in splicing and the production of non-functional or dominant-negative protein isoforms.

Impaired Translation: Modifications within the coding sequence or regulatory regions of mRNA can affect the efficiency and fidelity of translation by the ribosome. For example, methylation in the anticodon loop of transfer RNAs (tRNAs) is crucial for accurate codon-anticodon pairing. abcam.com DMNU-induced modifications could lead to translational errors or stalling of the ribosome.

Perturbed Ribosome Biogenesis: Ribosomal RNAs (rRNAs) are heavily modified, and these modifications are essential for the proper assembly and function of the ribosome. nih.gov Alkylation of rRNA could disrupt ribosome biogenesis, leading to a general decrease in protein synthesis and cellular stress.

Research has shown that treatment of cells with methylating agents analogous to DMNU can lead to significant alterations in RNA-binding proteins. For instance, in HeLa cells treated with N-methyl-N-nitrosourea (MNU), there were modifications of the poly(A) polymerase and a significant downregulation of the heterogeneous nuclear ribonucleoprotein (hnRNP) C1/C2. nih.gov These proteins are crucial for mRNA processing, stability, and export, and their perturbation can have widespread effects on gene expression. These findings suggest that RNA modification and the subsequent disruption of RNA-protein interactions are important aspects of the cellular response to DMNU and contribute to its cytotoxic and carcinogenic effects. nih.gov

Molecular Pathways of Induced Biological Effects

Mechanistic Basis of Mutagenesis

The mutagenicity of this compound (DMNU) is a direct consequence of its ability to act as a potent alkylating agent, specifically by transferring a methyl group to the nucleobases of DNA. wikipedia.orgcas.cz This process, known as DNA methylation, can lead to stable, heritable changes in the DNA sequence, or mutations, if not properly repaired.

The primary mechanism of DMNU-induced mutagenesis involves the formation of a reactive methyldiazonium ion, which then readily attacks nucleophilic centers in the DNA molecule. nih.gov This results in the formation of several DNA adducts, which are segments of DNA bound to the carcinogen. wikipedia.org The most significant of these adducts in terms of mutagenicity is O⁶-methylguanine (O⁶-meG). nih.govnih.gov

The formation of O⁶-meG is highly pro-mutagenic due to its propensity for mispairing during DNA replication. Normally, guanine (G) pairs with cytosine (C). However, the presence of the methyl group on the O⁶ position of guanine alters its hydrogen bonding properties, causing it to preferentially pair with thymine (T) instead of cytosine. nih.govaacrjournals.org

The process of mutagenesis unfolds as follows:

Alkylation: DMNU methylates guanine residues in the DNA, forming O⁶-meG adducts. nih.gov

Mispairing during Replication: During the first round of DNA replication, the DNA polymerase encounters the O⁶-meG adduct on the template strand. Due to the altered base pairing properties, the polymerase incorrectly incorporates a thymine (T) nucleotide opposite the O⁶-meG instead of a cytosine (C). aacrjournals.org

Fixation of the Mutation: In the subsequent round of DNA replication, the newly synthesized strand containing the mismatched thymine serves as a template. The DNA polymerase now correctly incorporates an adenine (A) opposite the thymine. This results in a permanent G:C to A:T transition mutation at that specific site in the DNA sequence. wikipedia.orgmdpi.com

While O⁶-meG is the major driver of DMNU's mutagenic effects, other DNA adducts can also be formed, although they are generally less mutagenic or are more efficiently repaired. These include N⁷-methylguanine and N³-methyladenine. The persistence of these adducts can also contribute to mutagenesis, albeit to a lesser extent, by causing distortions in the DNA helix that can lead to errors during replication or repair. mdpi.com

The cellular DNA repair machinery plays a critical role in mitigating the mutagenic effects of DMNU. The enzyme O⁶-methylguanine-DNA methyltransferase (MGMT) can directly remove the methyl group from O⁶-meG, restoring the guanine base to its original state and preventing the subsequent mispairing. nih.gov The efficiency of this repair system can therefore significantly influence an individual's susceptibility to the mutagenic effects of DMNU.

Carcinogenic Mechanisms at the Molecular Level

The carcinogenic activity of this compound (DMNU) is intricately linked to its potent mutagenic properties. The molecular mechanisms underlying DMNU-induced carcinogenesis are a multi-step process that begins with the formation of DNA adducts and culminates in the malignant transformation of cells. nih.govnih.gov

The central initiating event in DMNU-induced carcinogenesis is the alkylation of DNA, leading to the formation of mutagenic adducts, most notably O⁶-methylguanine (O⁶-meG). nih.govnih.gov As previously discussed, the persistence of these adducts can lead to G:C to A:T transition mutations during DNA replication. nih.govaacrjournals.org When these mutations occur within critical genes that regulate cell growth, differentiation, and death, they can drive the process of carcinogenesis.

Key molecular targets in DMNU-induced cancer include:

Oncogenes: These are genes that, when mutated or overexpressed, can promote uncontrolled cell proliferation. A classic example is the Ras family of proto-oncogenes. Mutations in Ras genes, particularly at codons 12, 13, and 61, are frequently observed in tumors induced by DMNU and other methylating agents. nih.gov These mutations lock the Ras protein in a constitutively active state, leading to continuous stimulation of downstream signaling pathways that promote cell growth and division.

Tumor Suppressor Genes: These genes normally function to restrain cell growth and induce apoptosis in damaged cells. Mutations that inactivate tumor suppressor genes remove these crucial brakes on cell proliferation. The p53 tumor suppressor gene is a common target for mutations in various cancers. nih.gov Inactivation of p53 not only allows for the survival and proliferation of cells with DNA damage but also impairs the induction of apoptosis, further contributing to tumor development.

The process of DMNU-induced carcinogenesis can be conceptualized in the following stages:

Initiation: DMNU causes irreversible genetic alterations (mutations) in critical genes within a single cell. nih.gov This is the primary event driven by the formation of DNA adducts. nih.govmdpi.comchemrxiv.org

Promotion: The initiated cell undergoes clonal expansion. This stage is influenced by factors that stimulate cell proliferation, giving the mutated cell a selective growth advantage.

Progression: This stage involves the accumulation of additional genetic and epigenetic alterations, leading to increased malignancy, invasiveness, and metastatic potential. The genomic instability induced by the initial DNA damage can contribute to the acquisition of these further mutations.

The specific type of cancer that develops is often dependent on the tissue in which the mutations occur. DMNU has been shown to induce tumors in various organs in animal models, including the forestomach, breast, uterus, liver, and pancreas. jst.go.jp The susceptibility of a particular organ to DMNU-induced carcinogenesis can be influenced by factors such as metabolic activation pathways and the efficiency of DNA repair systems in that tissue.

Oxidative Stress Induction and Related Molecular Events

N-methyl-N-nitrosourea (MNU) is a potent alkylating agent that induces significant cellular damage, partly through the generation of oxidative stress. ebi.ac.uk This process involves the production of reactive oxygen species (ROS) that overwhelm the cell's antioxidant defenses, leading to a cascade of molecular events, including damage to lipids, proteins, and DNA. ebi.ac.uknih.gov

The interaction of MNU with cellular components can lead to the formation of various ROS, such as superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (OH−). nih.gov The generation of these species disrupts the normal redox balance within the cell, a state known as oxidative stress. nih.govresearchgate.net This imbalance is a critical factor in the cytotoxicity and carcinogenicity of MNU. ebi.ac.uk Studies in human colon adenocarcinoma cells (Caco-2) have demonstrated that MNU exposure leads to a detectable increase in ROS formation. oup.com

Lipid Peroxidation

One of the major consequences of MNU-induced oxidative stress is the peroxidation of lipids, a process that damages cellular membranes. This damage compromises membrane integrity and function. A key marker for lipid peroxidation is the level of malondialdehyde (MDA). Research has shown that exposure to N-nitroso compounds results in a significant increase in lipid peroxidation. nih.govresearchgate.netnih.gov For instance, studies on N-nitrosodiethylamine (NDEA), a related compound, have demonstrated a rapid increase in markers of lipid peroxidation in the liver following administration. nih.gov Similarly, in studies involving MNU-induced carcinogenesis, a significant increase in lipid peroxidation levels was observed, which could be mitigated by antioxidant treatment. researchgate.net In corneal endothelial cells, MNU was found to significantly increase MDA content at both 6 and 24 hours post-exposure. nih.gov

DNA Damage

Oxidative stress induced by MNU contributes significantly to DNA damage, beyond its direct alkylating effects. nih.gov ROS can attack DNA bases, leading to the formation of mutagenic lesions. researchgate.net A prominent marker for oxidative DNA damage is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). nih.gov Studies have shown that MNU treatment leads to elevated levels of 8-OHdG. iiarjournals.org In a rat model of retinal degeneration, retinal 8-OHdG levels increased and peaked 12 hours after MNU injection. iiarjournals.org This oxidative damage to DNA is a crucial step in the initiation of mutagenesis and carcinogenesis. nih.govresearchgate.net

Modulation of Antioxidant Enzymes

Cells possess a sophisticated antioxidant defense system to counteract oxidative stress, including enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione (B108866) peroxidase (GPx), as well as non-enzymatic antioxidants like reduced glutathione (GSH). researchgate.netresearchgate.net MNU exposure has been shown to disrupt this system. Studies have reported a significant decrease in the activity of these protective enzymes following MNU treatment, exacerbating oxidative damage. researchgate.netresearchgate.net Conversely, some experimental models show an initial increase in antioxidant enzyme activity as a compensatory response to rising ROS levels. nih.gov For example, treatment of rats with MNU for mammary carcinogenesis resulted in significantly decreased activities of catalase and superoxide dismutase. researchgate.net In contrast, a study on corneal endothelial cells reported a significant decrease in catalase and GSH activity after MNU exposure, indicating depletion of antioxidant defenses. nih.gov

Table 1: Effect of MNU on Oxidative Stress Markers and Antioxidant Enzymes in Corneal Endothelial Cells nih.gov
MarkerTime PointControl Group (Relative Value)MNU-Treated Group (Relative Value)P-value
MDA Content6 hours1.0~2.5< 0.0001
MDA Content24 hours1.0~2.8< 0.0001
Catalase Activity6 hours1.0~0.4< 0.0001
Catalase Activity24 hours1.0~0.3< 0.0001
GSH Activity6 hours1.0~0.7< 0.05
GSH Activity24 hours1.0~0.5< 0.001

Related Molecular Events

The oxidative stress triggered by MNU initiates several downstream signaling pathways, often culminating in apoptosis or cellular transformation. MNU has been shown to activate inflammatory pathways, including the increased expression of nuclear factor kappa B (NF-κB), which in turn promotes the expression of pro-inflammatory cytokines like IL-1β and IL-6. researchgate.net In corneal endothelial cells, MNU-induced damage involves the NF-κB/NLRP3 pathway and the FOXO3a/p53/p21 pathway. nih.gov

Furthermore, MNU-induced oxidative stress directly impacts apoptotic pathways. Studies have demonstrated that MNU exposure leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio activates downstream executioner caspases, such as caspase-3 and initiator caspases like caspase-9, ultimately leading to programmed cell death. nih.gov

Table 2: MNU-Induced Changes in Apoptotic Proteins in Corneal Endothelial Cells nih.gov
ProteinControl Group (Relative Expression)MNU-Treated Group (Relative Expression)P-value
Bax1.0~3.5< 0.001
Bcl-21.0~0.4< 0.01
Caspase-3 (activated)1.0~3.0< 0.001
Caspase-9 (activated)1.0~2.5< 0.01

Metabolic Pathways and Biotransformation of N Dimethyl N Nitroso Urea

Enzymatic Activation Mechanisms

Enzymatic activation is a crucial first step in the metabolic processing of many N-nitroso compounds. This bioactivation is typically required for them to exert their carcinogenic properties. nih.gov The process generates highly reactive electrophiles capable of interacting with cellular macromolecules. nih.govnih.gov

The cytochrome P450 (P450) superfamily of enzymes plays a central role in the metabolism of N-nitroso compounds. nih.govsigmaaldrich.com These enzymes catalyze the oxidation of various substrates, including many carcinogens. nih.gov For instance, the bioactivation of N-nitrosodimethylamine (NDMA) is primarily catalyzed by the P450 2E1 isozyme in human liver microsomes. nih.govmdpi.com Similarly, the metabolism of N-nitrosodiethylamine (NDEA) is principally handled by P450 2E1 and P450 2A6. nih.govnih.gov

In the case of nitrosoureas, studies on related compounds like N-methyl-N-nitrosourea (MNU) show that it is metabolized by mouse liver microsomes in a reaction that is dependent on NADPH and oxygen, and can be induced by P450 inducers like phenobarbital, which is characteristic of a cytochrome P-450-dependent reaction. nih.gov The microsomal metabolism of other nitrosoureas, such as N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU), also requires NADPH, further implicating P450 enzymes. aacrjournals.org This body of evidence suggests that cytochrome P450 enzymes are key mediators in the initial metabolic steps of N,N'-Dimethyl-N-nitrosourea, initiating its transformation into reactive species. nih.govnih.govaacrjournals.org

A predominant metabolic activation pathway for many N-nitrosamines is α-hydroxylation, which involves the enzymatic hydroxylation of a carbon atom adjacent (in the α-position) to the nitroso group. mdpi.comacs.orgpnas.org This initial oxidation leads to the formation of an unstable α-hydroxy nitrosamine (B1359907) intermediate. mdpi.compnas.org

This intermediate spontaneously decomposes to yield reactive electrophiles. mdpi.comacs.org In the case of NDMA, α-hydroxylation leads to α-hydroxyNDMA, which breaks down to produce formaldehyde (B43269) and a highly reactive methyldiazonium ion. mdpi.comwho.int This diazonium ion is a potent alkylating agent that can modify cellular macromolecules like DNA. mdpi.comwho.int The evolution of molecular nitrogen (N₂) from metabolism of ¹⁵N-labeled nitrosamines is a key indicator of the α-hydroxylation pathway's activity. nih.govpnas.org Studies have shown this pathway accounts for a significant portion of the metabolism of compounds like NDMA. nih.govnih.gov Given its prevalence in related N-nitroso compounds, the α-hydroxylation of one of the methyl groups is considered a probable and critical activation pathway for N,N'-Dimethyl-N-nitrosourea as well.

Role of Cytochrome P450 Enzymes

In Vitro Metabolic Studies and Metabolite Identification

In vitro studies using liver microsomes and homogenates have been instrumental in elucidating the metabolic fate of N-nitroso compounds. aacrjournals.orgpnas.org Such studies allow for the identification of metabolites and the quantification of different metabolic pathways.

For NDMA, in vitro experiments with rat liver homogenates using ¹⁵N-labeled substrate revealed that approximately 34% of its metabolism proceeds via the α-hydroxylation pathway, as measured by the evolution of ¹⁵N₂ gas. nih.govpnas.orgnih.gov These studies also highlighted that formaldehyde, a product of α-hydroxylation, can be an unreliable marker for the extent of metabolism. nih.govpnas.org

In vitro work on nitrosoureas, such as N-methyl-N-nitrosourea (MNU) and BCNU, has demonstrated that mouse liver microsomes can catalyze their denitrosation, a process requiring NADPH. aacrjournals.org For other nitrosoureas like N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU), microsomal enzymes catalyze hydroxylation on the cyclohexyl ring. aacrjournals.org Kinetic studies on the decomposition of N-nitroso-N,N′-dimethylurea have also been performed, providing insights into its stability and reaction mechanisms under various conditions. rsc.orgpsu.edu

The table below summarizes findings from in vitro metabolic studies on N,N'-Dimethyl-N-nitrosourea and related compounds.

CompoundSystemKey Pathway StudiedMajor Products/FindingsReference
N-nitroso-N,N′-dimethylurea Aqueous SolutionDenitrosationRate-controlling step is protonation of the substrate. rsc.org, psu.edu
N-nitrosodimethylamine (NDMA) Rat Liver Homogenateα-Hydroxylation~34% metabolized via this pathway; evolution of N₂. pnas.org, nih.gov
N-methyl-N-nitrosourea (MNU) Mouse Liver MicrosomesDenitrosationNADPH-dependent reaction. aacrjournals.org
N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU) Mouse Liver MicrosomesDenitrosationProduct is 1,3-bis(2-chloroethyl)urea; NADPH-dependent. aacrjournals.org
N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU) Mouse Liver MicrosomesRing HydroxylationHydroxylated derivatives are the main products. aacrjournals.org

Denitrosation Pathways and Products

Denitrosation, the removal of the nitroso group, represents an alternative metabolic route. This pathway can be considered a detoxification mechanism, as it prevents the formation of the highly reactive alkylating agents generated via α-hydroxylation. mdpi.com

Enzymatic denitrosation of NDMA has been observed in liver microsomes, yielding products such as methylamine (B109427) and formaldehyde. mdpi.com For nitrosoureas, microsomal denitrosation has also been clearly demonstrated. Studies with mouse liver microsomes showed that N-methyl-N-nitrosourea (MNU) is denitrosated in an NADPH-dependent reaction. aacrjournals.org

Kinetic studies focusing on the denitrosation of N-nitroso-N,N′-dimethylurea in acidic solutions have shown that the reaction is subject to general base catalysis and that the rate-limiting step is the protonation of the substrate. rsc.orgpsu.edu This suggests that the chemical environment, particularly pH, plays a significant role in the stability and decomposition of the compound through this pathway. The process involves the transfer of the N=O group, ultimately leading to the parent urea (B33335), N,N'-dimethylurea. psu.eduatamanchemicals.comatamanchemicals.com

Advanced Analytical Strategies for the Detection and Quantification of N Dimethyl N Nitroso Urea

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are central to the analysis of N-nitrosamines, providing the necessary separation from complex matrices before detection. The choice of technique often depends on the volatility and polarity of the specific nitrosamine (B1359907).

Liquid chromatography coupled with mass spectrometry is a powerful tool for the analysis of a wide range of nitrosamines, particularly those that are non-volatile or thermally labile.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique is widely used for its high sensitivity and selectivity. nih.gov It allows for the detection and quantification of nitrosamines at very low levels, often in the parts-per-billion (ppb) range. nih.gov For instance, LC-MS/MS methods have been developed for the simultaneous determination of multiple nitrosamines in various drug substances. nih.gov The use of atmospheric pressure chemical ionization (APCI) as an ionization source has also been shown to be effective. nih.gov

Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS offers the advantage of high mass accuracy, which aids in the confident identification of unknown impurities and reduces the likelihood of false positives. nih.govfda.gov This is particularly valuable when screening for new or unexpected nitrosamines. The FDA has published LC-HRMS methods for the determination of several nitrosamine impurities in angiotensin II receptor blocker (ARB) drugs. nih.govfda.gov These methods can separate and detect multiple nitrosamines in a single run. fda.gov

Sample Preparation: Effective sample preparation is crucial for accurate LC-MS analysis. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed to concentrate the analytes and remove matrix interferences. ijpsjournal.com

Method Validation: Validated LC-MS methods are essential for regulatory compliance. Validation typically includes parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.govfda.gov

Gas chromatography is well-suited for the analysis of volatile and thermally stable nitrosamines.

Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS): This technique provides excellent sensitivity and selectivity for the analysis of volatile nitrosamines. nih.gov It is a commonly used method for routine testing in many laboratories. europa.eu

Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS): Headspace sampling is a solvent-free technique that is particularly useful for analyzing volatile compounds in solid or liquid samples. researchgate.net In HS-GC-MS, the volatile nitrosamines are partitioned from the sample matrix into the headspace of a sealed vial before being injected into the GC system. This minimizes contamination of the GC system with non-volatile matrix components. researchgate.net However, the high temperatures used in standard headspace and liquid injection GC can sometimes lead to the in-situ formation of nitrosamines from precursors present in the sample, potentially leading to artificially high results. nih.gov To mitigate this, headspace solid-phase microextraction (HS-SPME) has been explored as a gentler sample introduction technique that avoids high temperatures and shows good correlation with LC-MS/MS results. nih.gov

Derivatization: For less volatile nitrosamines, derivatization may be necessary to improve their chromatographic behavior and sensitivity in GC-MS analysis.

Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase. It offers some advantages over both LC and GC, including faster analysis times and the ability to analyze a broad range of compounds, from nonpolar to polar. researchgate.netnih.gov SFC has been successfully applied to the simultaneous analysis of various nitrosamines and other impurities in pharmaceuticals. researchgate.netnih.govslideshare.net It has been shown to be capable of separating and detecting a wide range of nitrosamines at ppb levels. researchgate.netnih.gov

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that is particularly useful for the analysis of charged molecules. While not as commonly used as LC-MS or GC-MS for routine nitrosamine analysis, CE coupled with mass spectrometry has been explored for the detection of nitrosamines in pharmaceutical products. researchgate.net The use of denaturants like N-methylurea has been investigated in CE for the separation of small proteins, and similar principles could potentially be applied to the analysis of other small molecules. google.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS, HS-GC-MS)

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are invaluable for confirming the structure of identified impurities and for monitoring the progress of reactions that may lead to the formation of N-Dimethyl-N-nitroso urea (B33335).

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The N-nitroso group (>N-N=O) has characteristic absorption bands in the infrared spectrum, which can be used for its identification. pw.edu.pl For urea and its derivatives, characteristic peaks for N-H stretching and deformation, C=O stretching, and C-N stretching can be observed. researchgate.net While a complete FTIR spectrum of gaseous urea has been recorded, its quantification in the gas phase is challenging due to its low vapor pressure and limited thermal stability. researchgate.net

NMR spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. For nitrosamines, hindered rotation around the N-N bond can lead to the observation of distinct signals for substituents that would otherwise be equivalent, providing a key diagnostic feature. acs.org In the case of N-Dimethyl-N-nitroso urea, specific chemical shifts for the methyl groups would be expected. The purity of synthesized compounds related to nitrosoureas, such as N-nitroso-N-methylurea (MNU), has been confirmed using ¹H NMR. rsc.org Furthermore, ¹⁵N NMR can be particularly informative for studying nitrogen-containing compounds, including nitrosamines and related structures like diazonium salts, providing direct evidence for the presence and connectivity of nitrogen atoms. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the kinetics of chemical reactions involving N-nitroso compounds like N,N'-dimethyl-N'-nitroso urea. This technique allows for the real-time monitoring of reactant consumption or product formation by measuring changes in light absorbance at specific wavelengths.

Kinetic studies on the formation and decomposition of N-nitrosoamides have been conducted using UV-Vis spectrophotometry. For instance, the nitrosation reactions of related compounds like N,N'-dimethylurea have been examined in acidic media. rsc.orgrsc.org In these studies, the kinetics of product formation were followed spectrophotometrically by monitoring the increase in absorbance at a specific wavelength, such as 265 nm, using the initial-rate method. rsc.org Such experiments are typically performed in quartz cells maintained at a constant temperature to ensure accuracy. rsc.org

The decomposition kinetics of N-nitroso compounds can also be effectively studied. Differential UV spectroscopy has been employed to investigate the decomposition of nitrosoureas in aqueous solutions, allowing for the calculation of first-order reaction rate constants. nih.gov Studies on the denitrosation of N-nitroso-N,N'-dimethylurea have shown that the rate-controlling step is the protonation of the substrate. rsc.org The stability of nitrosoureas is often dependent on factors like pH and buffer composition, with general base catalysis by nucleophilic anions in buffer systems potentially affecting the hydrolysis rate. nih.gov

The mechanism of nitrosation can be complex. Research suggests that for some amides, nitrosation might initially occur at the oxygen atom, followed by a slow proton transfer and a subsequent rapid internal rearrangement to form the more thermodynamically stable N-nitroso-amide. rsc.org UV-Vis spectroscopy plays a crucial role in elucidating these mechanisms by providing data on reaction rates under various conditions. For example, experiments showing that the absorbance change increases with the ratio of nitrous acid to the urea substrate suggest a 2:1 stoichiometry for the reaction. rsc.org

The photolytic decomposition of N-nitrosamines, often initiated by UV light, can also be monitored. researchgate.net The homolytic cleavage of the N-NO bond by UV irradiation is a key step in these processes. researchgate.net While UV-Vis detectors can monitor N-nitrosamines directly around 230 nm, achieving the low limits of quantification required for trace analysis can be challenging due to baseline fluctuations without pre-concentration steps. mdpi.com

Sample Preparation and Matrix Effects in Research Samples

Effective sample preparation is a critical step for the accurate and reliable analysis of this compound, as it aims to isolate the target analyte from the sample matrix, concentrate it, and minimize interferences. psu.edu The choice of extraction technique depends heavily on the sample matrix, which can range from aqueous solutions to complex biological or pharmaceutical samples. ecetoc.orgepa.gov

Common extraction methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). chromatographyonline.comresearchgate.net In LLE, a solvent immiscible with the sample solution, such as dichloromethane, is used to partition the nitrosamine from the matrix. researchgate.netchromatographyonline.com Multiple extractions are often performed to ensure complete recovery. chromatographyonline.com SPE is another widely used technique that separates the analyte of interest from interfering compounds by using a solid sorbent. chromatographyonline.com For instance, strong cation-exchange functionalized polymeric sorbents have been used for the analysis of nitrosamine impurities in cough syrups. chromatographyonline.com Other cleanup procedures may involve chromatography on columns packed with materials like alumina (B75360) or silica (B1680970) gel to remove specific interferences. ecetoc.orgepa.gov

Matrix effects are a significant challenge in trace analysis, as co-extracted components from the sample can enhance or suppress the analytical signal, leading to inaccurate quantification. rsc.orgresearchgate.net The extent of matrix interference varies considerably depending on the nature of the sample. epa.gov For example, in the analysis of personal care products, the presence of thickeners can create emulsions that impede extraction. ecetoc.org Similarly, large amounts of secondary amines in a sample can lead to the artefactual formation of nitrosamines during sample preparation, a problem that can be mitigated by adding inhibitors like sulphamic acid or by removing the amines using cation exchange resins. ecetoc.org

To manage these challenges, analytical procedures must be carefully designed. This includes running laboratory reagent blanks to demonstrate that solvents and glassware are free from contaminants. epa.gov The use of internal standards, such as deuterated analogues of the analyte or other nitrosamines not expected in the sample, can help correct for variations in extraction efficiency and matrix effects. epa.govchromatographyonline.com The development of sample preparation procedures for trace analysis necessitates a minimal number of processing steps, analysis of blank samples to check for matrix interferences, and conducting recovery studies to validate the method's effectiveness. psu.edu

Table 1: Common Sample Preparation Techniques for Nitrosamine Analysis

TechniquePrincipleTypical Application/MatrixKey ConsiderationsSource
Liquid-Liquid Extraction (LLE)Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and dichloromethane).Aqueous samples, meat products, malt (B15192052) samples.Choice of solvent, pH control, potential for emulsion formation. researchgate.netchromatographyonline.com
Solid-Phase Extraction (SPE)Analyte is retained on a solid sorbent while the sample matrix passes through; analyte is then eluted with a solvent.Pharmaceutical products (e.g., cough syrups), complex matrices.Sorbent selection, elution solvent, potential for sorbent-analyte interactions. chromatographyonline.com
DistillationSeparation based on differences in volatility. Often used for volatile nitrosamines.Food products, raw materials.Risk of analyte degradation at high temperatures; prevention of artefactual formation is crucial. ecetoc.org
Column Chromatography CleanupSeparation of the analyte from interferences using a column packed with a stationary phase like alumina or silica gel.Used as a cleanup step after initial extraction to remove specific interferences like diphenylamine.Choice of stationary and mobile phases, column packing, elution profile determination. epa.gov

Development and Validation of Research Methodologies

The development and validation of analytical methods are essential to ensure that the quantification of this compound is accurate, reliable, and reproducible. nano-ntp.comnih.gov Regulatory bodies often require that analytical methods be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). mdpi.commdpi.comseejph.com Validation demonstrates that a method is suitable for its intended purpose. chromatographyonline.com

A typical method validation process for a nitrosamine impurity encompasses the assessment of several key performance characteristics: mdpi.commdpi.com

Specificity/Selectivity: This ensures that the analytical signal is solely from the target analyte, without interference from other components in the sample matrix, such as excipients or degradation products. mdpi.commdpi.com This is often established by analyzing blank samples, spiked samples, and placebo formulations. mdpi.com

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nano-ntp.com This is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (R²) of the resulting calibration curve, which should ideally be ≥ 0.99. nano-ntp.commdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy. mdpi.commdpi.com These are often determined based on the signal-to-noise ratio, with common acceptance criteria being ≥ 3 for LOD and ≥ 10 for LOQ. nano-ntp.com For trace impurities like nitrosamines, achieving low LOQ values (e.g., in the ng/mL or ppb range) is critical. mdpi.comseejph.com

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovery is calculated. mdpi.com Acceptance criteria for recovery are often in the range of 70-130%, especially at low concentrations. mdpi.com

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at different levels, including repeatability (within-day) and intermediate precision (between-day). nano-ntp.commdpi.com For trace analysis, an RSD of ≤ 15% or ≤ 20% is often considered acceptable. nano-ntp.comseejph.com

Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition), providing an indication of its reliability during normal usage. mdpi.com

Advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed due to their high sensitivity and selectivity, which are necessary for detecting nitrosamines at trace levels. chromatographyonline.comijpsjournal.com The validation process for these methods involves a rigorous assessment of all the parameters mentioned above to ensure the data generated is reliable for quality control and regulatory compliance. mdpi.comnih.gov

Table 2: Example Validation Parameters for a Nitrosamine Analytical Method

Validation ParameterPurposeTypical Acceptance CriteriaSource
Linearity (R²)Demonstrates a proportional response to analyte concentration.≥ 0.990 nano-ntp.com
Accuracy (% Recovery)Measures how close the experimental value is to the true value.70% - 130% mdpi.com
Precision (% RSD)Measures the closeness of repeated measurements.≤ 15.0% or ≤ 20.0% nano-ntp.comseejph.com
Limit of Detection (LOD)The lowest concentration that can be reliably detected.Signal-to-Noise Ratio ≥ 3:1 nano-ntp.com
Limit of Quantification (LOQ)The lowest concentration that can be accurately quantified.Ranges from ~0.1 to 10 ng/mL depending on the method and regulatory requirement. mdpi.commdpi.com
SpecificityEnsures no interference at the analyte's retention time.No interfering peaks in blank/placebo chromatograms. mdpi.com

Structure Activity Relationship Sar Studies for N Dimethyl N Nitroso Urea and Analogs

Correlating Molecular Structure with Reactivity

The reactivity of N-nitroso ureas, including their stability and decomposition kinetics, is highly dependent on the nature of the substituents attached to the urea (B33335) backbone. These substituents modulate the electronic and steric properties of the molecule, directly influencing the stability of the N-nitroso group and the subsequent generation of reactive intermediates.

The decomposition of N-nitroso ureas under physiological conditions is a critical step that leads to the formation of electrophilic species responsible for their biological activity. This process is initiated by the abstraction of the proton from the N3 nitrogen, followed by a cascade of rearrangements. The rate of this decomposition is governed by the substituents on the N1 and N3 positions.

Electronic Effects: Electron-withdrawing groups attached to the urea structure can stabilize the parent molecule, slowing down decomposition. Conversely, electron-donating groups can increase the electron density on the nitrosourea (B86855) moiety, potentially facilitating the decomposition process. Studies on analogs like N-methyl-N-nitrosoaniline have shown that electron-donating substituents (e.g., methoxy) increase reaction rates, while electron-withdrawing groups (e.g., chloro, nitro) reduce them. sci-hub.se

Steric Effects: The size and conformation of the substituents can also play a significant role. Bulky groups can sterically hinder the approach of water molecules or bases that initiate decomposition, thereby increasing the compound's half-life. sci-hub.se For example, studies on N-cyclopropyl N-nitrosoureas have demonstrated that substituents on the cyclopropane (B1198618) ring have a substantial effect on the compound's stability. researchgate.net

The ultimate reactive species generated from most N-nitroso ureas is a diazonium ion, which is a potent alkylating agent. The nature of the alkyl group attached to the N1 position dictates the properties of the resulting carbocation and its subsequent reactions.

Table 1: Influence of Structural Modifications on the Reactivity of N-Nitroso Urea Analogs

N-Nitroso Urea AnalogKey Structural FeatureEffect on Reactivity/StabilityPrimary Reactive Intermediate
N-Methyl-N-nitrosourea (MNU)N1-Methyl groupDecomposes to generate a highly reactive methyldiazonium ion. cymitquimica.comMethyldiazonium ion
N-Ethyl-N-nitrosourea (ENU)N1-Ethyl groupDecomposes rapidly, but the resulting ethyldiazonium ion is slightly more stable than the methyl analog. nih.govEthyldiazonium ion
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU)N1 and N3-Chloroethyl groupsThe chloroethyl group allows for the formation of a vinyl cation or an ethylene-imonium ion, enabling DNA cross-linking. tandfonline.com2-chloroethyldiazonium ion
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)N1-Chloroethyl, N3-Cyclohexyl groupThe bulky, lipophilic cyclohexyl group increases stability and alters distribution compared to BCNU. 2-chloroethyldiazonium ion

SAR in DNA Alkylation and Adduct Formation

N-nitroso ureas exert their biological effects primarily through the alkylation of nucleic acids. medchemexpress.com The structure of the N-nitroso urea compound dictates the efficiency, site-specificity, and type of DNA adducts formed. The relationship between the structure and its DNA alkylating properties is a central theme in SAR studies.

The primary mechanism involves the generation of a diazonium ion intermediate, which then transfers an alkyl group to nucleophilic sites on DNA bases. gatech.edu The most common sites of alkylation are the N7 position of guanine (B1146940) and the N3 position of adenine (B156593), both located in the DNA grooves. gatech.edu However, alkylation at the O6 position of guanine is often considered a critical lesion. mdpi.com

SAR studies have revealed several key principles:

Nature of the Alkyl Group: The identity of the alkyl group at the N1 position is paramount. Simple alkyl groups like methyl (from MNU) and ethyl (from ENU) lead to monofunctional adducts. cymitquimica.comnih.gov Ethylating agents are generally more reactive toward oxygen atoms in DNA bases than methylating agents. researchgate.net Haloalkyl groups, such as the 2-chloroethyl group found in BCNU and CCNU, are bifunctional. They initially form a monoadduct at a guanine base, which can then undergo an intramolecular cyclization to react with a cytosine base on the opposite DNA strand, resulting in an interstrand cross-link. tandfonline.comnih.gov The capacity to form these cross-links is strongly correlated with cytotoxic potential. tandfonline.com

Carrier Molecules: Covalently linking the N-nitroso urea moiety to a DNA-binding molecule can significantly alter the pattern of DNA alkylation. For instance, attaching N-methyl-N-nitrosourea (MNU) to a methidium intercalator, which binds non-specifically to DNA, leads to a more uniform methylation of guanine residues, in contrast to the preference of free MNU for runs of guanines. nih.gov Similarly, linking MNU to a major-groove binding agent like phenyl neutral red enhances the formation of N7-methylguanine (a major groove adduct) over N3-methyladenine (a minor groove adduct). nih.gov Conversely, using a minor-groove binder as the carrier can increase alkylation at N3-adenine. gatech.edu

Table 2: Structure-Activity Relationship in DNA Adduct Formation

Compound/AnalogKey Structural FeaturePrimary DNA Adduct(s)Mechanistic Consequence
N-Methyl-N-nitrosourea (MNU)Methylating agentN7-methylguanine, O6-methylguanine, N3-methyladenine. gatech.eduForms monofunctional adducts.
N-Ethyl-N-nitrosourea (ENU)Ethylating agentO6-ethylguanine, N7-ethylguanine. Higher O-alkylation ratio than MNU. researchgate.netForms monofunctional adducts; considered highly mutagenic.
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU)Bifunctional 2-chloroethyl groupGuanine-Cytosine interstrand cross-links. tandfonline.comPrevents DNA strand separation, blocking replication and transcription.
MNU-Methidium ConjugateMNU linked to a DNA intercalatorUniform N7-methylguanine formation. nih.govAlters the sequence preference of alkylation.
MNU-Phenyl Neutral Red ConjugateMNU linked to a major-groove binderEnhanced N7-methylguanine (major groove) vs. N3-methyladenine (minor groove). nih.govDirects alkylation to a specific DNA groove.

SAR in Modulating Cellular Pathways

Beyond direct DNA damage, N-nitroso ureas and their analogs can modulate various cellular signaling pathways, and these effects are also structure-dependent. The chemical properties of the parent compound and its decomposition products, including isocyanates, can influence a range of cellular processes.

Immune Modulation: A comparative study showed that N-Nitroso-N-methylurea (NMU) possesses significant immunosuppressive activity, affecting both cell-mediated and humoral immune responses. In contrast, N-nitrosodimethylamine (DMN), which lacks the urea moiety, showed markedly less immunosuppressive effect, suggesting the carbamoylating activity of the isocyanate generated from NMU is crucial for this biological outcome. nih.gov

Induction of Signaling Cascades: Research has indicated that NMU treatment can increase the activity of the transcription factor NF-κB in human keratinocytes. medchemexpress.com This pathway is a critical regulator of inflammation, immunity, and cell survival. The activation is associated with the phosphorylation of I-κBα, the inhibitor protein that normally sequesters NF-κB in the cytoplasm. medchemexpress.com

Oxidative Stress: Analogs such as carmustine (B1668450) (BCNU) and lomustine (B1675051) (CCNU) have been associated with cellular toxicity linked to the depletion of glutathione (B108866), a key intracellular antioxidant. frontiersin.org This depletion can lead to increased oxidative stress and subsequent cellular damage. This effect is attributed to the reactivity of the isocyanate species generated during nitrosourea decomposition.

Table 3: SAR in the Modulation of Cellular Pathways

Compound/AnalogKey Structural Feature / Decomposition ProductCellular Pathway ModulatedObserved Effect
N-Nitroso-N-methylurea (NMU)Generates methyl isocyanateImmune ResponsePotent immunosuppression. nih.gov
N-Nitroso-N-methylurea (NMU)Alkylating and/or carbamoylating activityNF-κB SignalingActivation of NF-κB pathway. medchemexpress.com
Aromatic N-(2-chloroethyl)-N-nitrosoureasAromatic backboneNitric Oxide (NO) SignalingPotential for NO release as a mechanistic pathway. rsc.org
Carmustine (BCNU)Generates 2-chloroethyl isocyanateRedox HomeostasisDepletion of glutathione, leading to oxidative stress. frontiersin.org

Application of SAR in Predicting Mechanistic Outcomes

The principles derived from SAR studies are increasingly being formalized into computational models to predict the biological activities and potential hazards of new or untested chemical structures. Quantitative Structure-Activity Relationship (QSAR) modeling is a key application in this area. fda.gov

QSAR models use statistical methods to correlate variations in chemical structure with changes in biological or chemical activity. mdpi.comnih.gov For N-nitroso compounds, these models are developed to predict endpoints such as carcinogenic potency and toxicity. sciforum.netresearchgate.net The process involves calculating a set of numerical values, known as molecular descriptors, that represent the physicochemical properties of the molecules. These can include:

0D-2D Descriptors: These describe the basic elemental composition, molecular weight, and 2D connectivity of the molecule. sciforum.netresearchgate.net

Quantum Chemical Descriptors: Properties like ionization potential and polarizability can be calculated and have been shown to correlate with the acute oral toxicity of N-nitroso compounds. mdpi.com

These models can explain a high percentage of the variance in experimental data and have demonstrated good predictive ability in validation tests. sciforum.netresearchgate.net They are valuable tools for screening and prioritizing chemicals for further testing. sciforum.net

A key application of SAR is the identification of "structural alerts," which are molecular substructures or features known to be associated with a particular toxicological endpoint. researchgate.net For N-nitroso compounds, structural features that influence the metabolic activation via α-hydroxylation are critical predictors of carcinogenic potency. fda.gov For example, features that sterically hinder or electronically deactivate the α-carbon can decrease the likelihood of this activation step, thereby reducing carcinogenic potency. fda.govnih.gov Regulatory agencies use these SAR and read-across approaches to estimate the risk posed by impurities like nitrosamines in pharmaceutical products. fda.gov

Table 4: Application of SAR/QSAR in Predicting Outcomes for N-Nitroso Compounds

SAR/QSAR ApplicationStructural Features/Descriptors UsedPredicted Mechanistic OutcomeSignificance
QSAR for Carcinogenic Potency0D, 1D, 2D molecular descriptors (e.g., DRAGON descriptors). sciforum.netresearchgate.netCarcinogenic potency (e.g., TD50 values). sciforum.netAllows for screening and prioritizing untested compounds.
QSAR for Acute ToxicityPolarizability, ionization potential, presence/absence of C-O bonds. mdpi.comAcute oral toxicity (e.g., LD50 values). mdpi.comProvides insight into mechanisms of acute toxicity.
Structural Alert AnalysisFeatures that favor or disfavor α-hydroxylation (e.g., steric hindrance, electron-withdrawing groups near α-carbon). fda.govHigh or low carcinogenic potency. fda.govUsed in regulatory risk assessment.
Expert-Rule Based ModelsPresence of activating or deactivating functional groups for nitrosation. nih.govacs.orgLikelihood of a molecule to undergo nitrosation. nih.govacs.orgPredicts the potential for formation of N-nitroso compounds from precursors.

Computational and Theoretical Chemistry Approaches

Molecular Modeling of N-Dimethyl-N-nitroso urea (B33335) Interactions

Molecular modeling techniques are employed to simulate and analyze the dynamic interactions between N-Dimethyl-N-nitroso urea and biomolecules like DNA and proteins. These simulations provide a window into the conformational changes and binding stabilities that are critical to its biological activity.

N-nitroso-N-methylurea (NMU), a closely related compound, is a potent alkylating agent that covalently modifies DNA bases, forming DNA adducts. researchgate.netwikipedia.orgmedchemexpress.com This alkylation is a crucial step in its mutagenic and carcinogenic activity. researchgate.netresearchgate.net The primary targets for alkylation within DNA are the nucleophilic nitrogen and oxygen atoms in the bases. researchgate.net For instance, N-methyl-N-nitrosourea (MNU) is known to methylate the N7 position of guanine (B1146940) and the N3 position of adenine (B156593). nih.govnih.gov The formation of O6-methylguanine is a particularly significant pre-mutagenic lesion. medchemexpress.comresearchgate.netmdpi.com

Computational studies, including molecular simulations, have been used to investigate the conformational consequences of such adducts. The introduction of an alkyl group can cause localized distortions in the DNA double helix. researchgate.net These conformational changes can affect DNA replication and repair processes. For example, studies on DNA treated with N-methyl-N-nitrosourea have shown altered DNA structures, which can be interpreted as conformational changes to purines and pyrimidines. researchgate.net Molecular modeling can predict the stability of these DNA-adduct conformations, offering insights into why certain adducts are more persistent and more likely to lead to mutations. mdpi.com For example, attaching an N-methyl-N-nitrosourea functionality to a DNA intercalator was shown to significantly alter the pattern and yield of DNA methylation, increasing the formation of the major groove adduct N7-methylguanine. nih.gov

Molecular dynamics (MD) simulations are a key tool for studying the binding of small molecules like this compound to proteins. mun.ca These simulations can predict how the ligand binds to a protein's active or allosteric site, the stability of the protein-ligand complex, and the conformational changes that occur upon binding. biorxiv.orgbiorxiv.org

Accelerated MD (aMD) simulations, for instance, can enhance the sampling of ligand binding and unbinding events, providing insights into the binding pathways and kinetics that are not accessible with conventional MD. nih.gov By applying a boost potential to the system, these simulations can overcome energy barriers more quickly, revealing metastable binding sites and the dynamics of ligand entry and exit from a binding pocket. nih.gov The analysis of these simulations can provide thermodynamic properties like binding affinity. mun.ca While specific MD studies on this compound are not prevalent in the literature, the methodology is well-established for studying analogous small molecule-protein interactions, such as the binding of ligands to G-protein coupled receptors or trypsin. biorxiv.orgnih.gov

DNA-Adduct Conformation and Stability

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide fundamental insights into the chemical reactivity of this compound. derpharmachemica.com These methods are used to map out reaction pathways, identify transition states, and calculate the energies involved in its chemical transformations.

The decomposition of N-nitrosoureas is a critical step for their biological activity, as it leads to the formation of highly reactive alkylating species. epa.govnih.gov Quantum chemical calculations are instrumental in elucidating these complex decomposition pathways. rsc.org By calculating the potential energy surface of a reaction, researchers can identify the transition state (TS) structures and determine the activation energy (the energy barrier) that must be overcome for the reaction to proceed. nih.govresearchgate.net

For example, studies on the decomposition of N-nitrosamides have identified multiple pathways, including acyl shifts and hydrolysis, each with distinct transition states and activation barriers. rsc.org Computational studies on the formation of N-Nitrosodimethylamine (NDMA) from precursors have calculated activation barriers for various reaction steps, such as H-abstraction, with potential barriers calculated to be around 8.1 kcal/mol for specific steps. nih.gov Similarly, quantum chemical calculations have been applied to understand the activation of nitrosamines, revealing that the transition state barriers for reactions leading to DNA adducts are comparable for different carcinogenic compounds. frontiersin.org These calculations can rationalize carcinogenic potency by correlating it with the activation energies for key metabolic steps. mhlw.go.jp

Table 1: Example of Calculated Activation Energies for Related Nitrosamine (B1359907) Reactions This table presents illustrative data from computational studies on related nitrosamine compounds to demonstrate the type of information generated through transition state analysis.

Reaction Step Compound Method Activation Energy (kcal/mol) Reference
UDMH-Ozone H-abstraction UDMH DFT 8.1 nih.gov
DNA Adduct Formation NDMA DFT +15.3 frontiersin.org
DNA Adduct Formation NPIP DFT +14.2 frontiersin.org

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations are used to determine various electronic properties and reactivity descriptors based on conceptual DFT. rsc.org These descriptors help in understanding and predicting the chemical behavior of this compound.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. niscpr.res.inresearchgate.net Other calculated properties include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. niscpr.res.in The Molecular Electrostatic Potential (MEP) surface is another valuable tool, which visually maps the electron density to identify electron-rich (red) and electron-deficient (blue) regions, indicating likely sites for electrophilic and nucleophilic attack, respectively. niscpr.res.in Natural Bond Orbital (NBO) analysis provides further detail on charge distribution, hybridization, and intramolecular interactions, which are crucial for understanding the stability and reactivity of the molecule. aip.org

Table 2: Illustrative Quantum Chemical Reactivity Descriptors This table shows examples of descriptors calculated for various molecules using DFT, providing a framework for how this compound would be analyzed.

Descriptor Definition Significance
HOMO Energy (EHOMO) Energy of the highest occupied molecular orbital. Relates to the ability to donate an electron.
LUMO Energy (ELUMO) Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept an electron.
Energy Gap (ΔE) ΔE = ELUMO - EHOMO Indicator of chemical stability and reactivity. niscpr.res.in
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution. researchgate.net
Electronegativity (χ) χ = -(EHOMO + ELUMO) / 2 Measures the power to attract electrons. niscpr.res.in

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ is chemical potential) | Quantifies the global electrophilic nature of a molecule. niscpr.res.in |

Transition State Analysis and Activation Energies

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. analis.com.my For N-nitrosoureas, QSAR models have been developed to predict their anticancer activity and to provide insights into their mechanism of action. inoteexpress.comajol.info

These models often use descriptors derived from quantum chemical calculations, such as atomic charges, interaction energies, and electronic indices, in addition to topological and shape descriptors. inoteexpress.comajol.info For example, a QSAR study on N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosoureas (CCNUs) established a model where anticancer activity was correlated with the charge on a specific carbon atom and the lipophilicity of the molecule. inoteexpress.com Another study on aliphatic nitrosoureas found that topological, shape, size, and conformation-dependent descriptors were significant in influencing their anti-cancer activities. ajol.info

By identifying which structural and electronic features are most influential, QSAR provides valuable mechanistic insights. nih.gov It can help to understand how modifications to the molecular structure of this compound might affect its ability to interact with its biological targets and elicit a biological response. This approach integrates computational predictions with experimental data to build a more comprehensive understanding of the compound's activity. tandfonline.com

Descriptor Development and Validation

The foundation of predictive computational models lies in the development and validation of molecular descriptors. These descriptors are numerical representations of a molecule's physicochemical properties, derived from its structure. For N-nitroso compounds, including N,N'-dimethyl-N-nitrosourea, a variety of descriptors are calculated to build robust Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netsciforum.net

Types of Molecular Descriptors:

Research in this area utilizes a wide array of descriptors to capture the essence of a molecule's structure and its potential interactions. These are often categorized by their dimensionality:

0D Descriptors: These include basic information such as molecular weight and counts of specific atom types. sciforum.net

1D Descriptors: This category encompasses constitutional indices and functional group counts, providing a more detailed look at the molecule's composition. sciforum.net

2D Descriptors: These are among the most powerful and widely used, describing the topology of the molecule. They include molecular connectivity indices, shape indices, and descriptors based on the 2D matrix representation of the molecule, such as Burden eigenvalues. researchgate.netresearchgate.net Software like DRAGON is commonly used to generate a large number of these 2D descriptors. sciforum.net

Quantum Chemical Descriptors: For a deeper understanding of electronic properties, descriptors are derived from quantum chemical calculations, often using methods like Density Functional Theory (DFT). mdpi.com Key quantum chemical descriptors include the energy of the Highest Occupied Molecular Orbital (EHOMO), which relates to the molecule's reactivity and ability to donate electrons. mdpi.com

Descriptor Selection and Validation:

Given the vast number of possible descriptors, a crucial step is to select the most relevant ones to build a predictive model. This is often achieved using techniques like Genetic Algorithms (GA), which can systematically search for the best combination of descriptors that correlate with the biological activity of interest. mdpi.com

Once a QSAR model is developed using these descriptors, it must be rigorously validated to ensure its predictive power and robustness. Common validation techniques include:

Internal Validation: Methods like leave-one-out (LOO) cross-validation are used, where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of the removed compound. nih.gov The quality of this internal validation is often expressed by the cross-validation coefficient (q²). researchgate.netnih.gov

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model's development. The correlation between predicted and actual values for this external set is a critical measure of the model's real-world applicability. mdpi.com

Predictive Models for Biological Interactions

Predictive models, particularly QSAR models, are instrumental in forecasting the biological interactions of N,N'-dimethyl-N-nitrosourea and related compounds. These models establish a mathematical relationship between the molecular descriptors (structure) and a specific biological endpoint (activity). drugdesign.org

Modeling Carcinogenicity and Toxicity:

A primary focus of predictive modeling for N-nitroso compounds is the prediction of their carcinogenic and toxic effects. sciforum.netmdpi.com For instance, QSAR models have been developed to predict the carcinogenic potency (measured as TD50) of a series of N-nitroso compounds in rats. sciforum.net These models can explain a significant portion of the variance in the experimental data, with some models accounting for approximately 86% of the variance in carcinogenic activity. researchgate.net

Similarly, models have been constructed to predict acute oral toxicity (measured as LD50). mdpi.com These studies reveal that the toxicity of N-nitroso compounds is often linked to factors like polarizability, ionization potential, and the presence of specific structural fragments. mdpi.com

Key Findings from Predictive Models:

The biological activity of nitrosoureas is strongly influenced by hydrophobicity (logP), polarity, and steric effects. drugdesign.org

The length of alkyl chains and the substitution pattern on the urea moiety are critical in determining the carcinogenic potential. nih.gov

Quantum chemical descriptors like EHOMO are significant, indicating that the ease with which these molecules can donate electrons is related to their reactivity and toxicity. mdpi.com

The table below summarizes the performance of a typical QSAR model developed for predicting the acute oral toxicity of N-nitroso compounds, which would be applicable to N,N'-dimethyl-N-nitrosourea.

Validation Parameter Description Value
Coefficient of determination for the training set.0.8071
Q²looLeave-one-out cross-validation coefficient.0.7533
R²extCoefficient of determination for the external test set.0.7195
Q²extPredictive ability for the external test set.0.7041

This table presents statistical data from a representative QSAR study on N-nitroso compounds, demonstrating the model's predictive capabilities. mdpi.com

These computational models serve as powerful tools for prioritizing chemicals for further toxicological testing and for designing new compounds with potentially lower toxicity. researchgate.net By understanding the structural features that drive biological activity, researchers can better predict the behavior of compounds like N,N'-dimethyl-N-nitrosourea.

Environmental and Endogenous Formation Mechanisms of N Dimethyl N Nitroso Urea Analogs

Chemical Formation in Environmental Matrices

The formation of N-nitroso compounds, including analogs of N-Dimethyl-N-nitroso urea (B33335), can occur in various environmental settings such as soil, water, and air when the necessary precursors and conditions are present. dtic.milwho.int Industrial processes, agricultural practices, and water treatment can inadvertently create conditions favorable for their formation. who.inteuropa.eu For instance, N-nitrosodimethylamine (NDMA) has been detected in emissions from diesel vehicles and can form in sewage through the transformation of alkylamines in the presence of nitrites. who.int

The primary precursors for the formation of N-nitroso compounds are nitrogen-containing substances, primarily secondary amines and amides. nih.govcir-safety.org For N-Dimethyl-N-nitroso urea specifically, the direct precursor is 1,3-Dimethylurea. oecd.org Other related precursors include a wide range of compounds containing amino groups, such as ureas, carbamates, and guanidines. nih.gov These precursors are widespread, found as impurities in solvents, raw materials for manufacturing, and as degradation products of various chemicals. nih.govfda.gov

The reaction conditions play a pivotal role in the rate and extent of nitrosation. Key factors include:

pH: Nitrosation of amines and amides most commonly occurs under acidic conditions, which facilitate the formation of the active nitrosating agent, nitrous acid. cir-safety.orgfda.gov However, depending on the specific nitrosating agent and substrate, these reactions can also proceed under neutral or alkaline conditions. dtic.milcir-safety.org

Temperature: Higher temperatures, such as those used in food processing like drying and cooking, can promote the formation of N-nitroso compounds. nih.gov

Catalysts: The presence of certain substances can catalyze or accelerate the nitrosation reaction. Formaldehyde (B43269) and thiocyanate (B1210189) are known to catalyze these reactions. dtic.mil

Precursor Basicity: The basicity (pKₐ value) of the amine or amide precursor significantly influences its reactivity. Weakly basic amines are nitrosated much more rapidly in acidic conditions than strongly basic ones. dfg.de

Table 1: Key Precursors and Conditions for Environmental N-Nitroso Compound Formation

Precursor ClassSpecific ExamplesCommon Environmental SourcesFavorable Reaction ConditionsCitations
Amides/Ureas 1,3-Dimethylurea, N-AlkylureasIndustrial synthesis byproducts, agricultural chemicalsAcidic pH, presence of nitrosating agents scienceasia.orgoecd.orgnih.gov
Secondary Amines Dimethylamine, MorpholineIndustrial discharge, decomposition of organic matter, pesticidesAcidic to neutral pH, presence of catalysts (e.g., formaldehyde) dtic.milwho.intcir-safety.org
Tertiary Amines Trimethylamine (B31210), N,N-Diisopropylethylamine (DIPEA)Industrial solvents, chemical synthesis reagentsCan be converted to secondary amines, then nitrosated nih.govfda.govnih.gov
Quaternary Ammonium Salts Present in some raw materialsCan degrade to form tertiary or secondary aminesDegradation followed by nitrosation fda.gov

A nitrosating agent is a compound capable of delivering a nitrosonium ion (NO⁺) to an amine or amide, initiating the N-nitrosation reaction. cir-safety.orgnih.gov The formation and availability of these agents are critical for the synthesis of N-nitroso compounds in the environment.

The most common nitrosating agents are derived from nitrite (B80452) (NO₂⁻). fda.gov Nitrite itself can be formed from the microbial reduction of nitrate (B79036) (NO₃⁻), a common contaminant in soil and water from agricultural runoff. dtic.milwho.int In acidic aqueous solutions, nitrite forms nitrous acid (HNO₂), which is a primary nitrosating agent. cir-safety.orgfda.gov

Other significant nitrosating agents include:

Nitrogen Oxides: Dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄) are potent nitrosating agents that can react with amines in both aqueous and organic media, sometimes even under neutral or alkaline conditions. nih.govsci-hub.se These can be formed from the oxidation of nitric oxide (NO). scienceasia.org

Nitrosyl Halides: Compounds like nitrosyl chloride (NOCl) can also act as powerful nitrosating agents. nih.gov

Alkyl Nitrites: These are effective nitrosating agents, particularly under mild conditions. nih.gov

The presence of these agents in industrial settings, polluted air, or contaminated water creates a significant risk for the unintended formation of N-nitroso compounds when suitable precursors are also present. who.inteuropa.eu

Precursor Identification and Reaction Conditions

Endogenous Formation Pathways in Biological Systems

Endogenous formation, meaning the synthesis of compounds within the body, is considered a major source of human exposure to N-nitroso compounds, potentially accounting for 45-75% of the total exposure. nih.gov This internal synthesis can occur when ingested precursors react with nitrosating agents produced by the body's own physiological or microbial processes. researchgate.netenvironcj.inwho.int

The acidic environment of the human stomach provides ideal conditions for the chemical nitrosation of dietary precursors. environcj.indfg.de The process involves the reaction of secondary amines or amides from food with nitrite. dfg.de This nitrite can be ingested directly from the diet or formed by the reduction of dietary nitrate by bacteria in the oral cavity and gastrointestinal tract. environcj.innih.gov

Studies simulating gastric conditions have demonstrated the rapid formation of carcinogenic N-nitroso compounds from the interaction of nitrite with various precursors, including certain agricultural chemicals and drugs. environcj.in The rate of this in vivo formation is highly dependent on the stomach's pH and the chemical properties (specifically, the basicity) of the amine or amide precursor. dfg.de For example, weakly basic amines react significantly faster than strongly basic ones under these acidic conditions. dfg.de

The human diet is a primary source of precursors for endogenous N-nitroso compound formation. nih.gov These precursors are found in a wide variety of foods and beverages.

Table 2: Common Dietary and Microbial Precursors for Endogenous Nitrosation

Precursor TypeSpecific ExamplesMajor Dietary/Microbial SourcesCitations
Amines & Amides Dimethylamine, PiperidineCured and processed meats (bacon, sausage), smoked fish, beer, cheese. nih.govnih.gov nih.govnih.gov
Guanidines Creatine, CreatinineFound abundantly in meat and fish products. d-nb.info d-nb.info
Amino Acids & Derivatives Proline, Glycine derivativesProteins in various foods. dfg.de dfg.de
Microbial Metabolites DimethylamineFormed by bacteria from trimethylamine. nih.gov nih.gov

Processed meats are a particularly significant source, as they contain both the amine and amide precursors and are often cured with nitrite, which is necessary for the nitrosation reaction. nih.govnih.gov Heme iron, found in red meat, can also stimulate endogenous N-nitroso compound formation. researchgate.netnih.gov Furthermore, cooking methods, such as the Maillard browning reaction, can form compounds like glycosylamines, which have also been identified as potential precursors. d-nb.info

Microorganisms can also contribute to the pool of available precursors. For example, certain bacteria can convert trimethylamine into dimethylamine, a well-known precursor for N-nitrosodimethylamine (NDMA). nih.gov

The human microbiome, particularly the communities of bacteria residing in the gastrointestinal tract, plays a complex and dual role in the formation of N-nitroso compounds. wits.ac.zanih.gov

On one hand, the microbiome can facilitate their formation.

Nitrate Reduction: Many species of bacteria, both in the oral cavity and the gut, possess the enzyme nitrate reductase, which enables them to convert dietary nitrate into nitrite. environcj.innih.gov This conversion is a critical step, as it provides the necessary nitrosating agent for reactions in the stomach and intestines. environcj.incabidigitallibrary.org

Direct Catalysis: Some bacteria can directly catalyze the N-nitrosation of secondary amines to form nitrosamines at neutral pH, a condition found in the lower gut. nih.govmicrobiologyresearch.org Studies have shown that gut microbiota can produce N-nitroso compounds when cultured with the appropriate precursors, and higher levels of these compounds are found in animals with conventional microbial flora compared to germ-free animals. researchgate.netwits.ac.za The combination of different bacterial species, such as Helicobacter pylori and Bacillus cereus, may lead to elevated production of nitrosamines. wits.ac.za

Advanced Research Models and Methodological Approaches for Studying N Dimethyl N Nitroso Urea

In Vitro Cellular Models for Mechanistic Studies

In vitro models provide a controlled environment to investigate the direct cellular and molecular responses to DMNU, free from the systemic complexities of a whole organism.

Mammalian cell lines are fundamental tools for evaluating the DNA damage response (DDR) triggered by DMNU. These models allow for detailed analysis of DNA lesion formation, cell cycle checkpoints, and the activation of specific repair pathways. researchgate.net

Researchers have utilized various human and rodent cell lines to study the effects of related methylating agents like N-methyl-N-nitrosourea (MNU). For instance, HeLa cells have been instrumental in studying cell death mechanisms and the role of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). researchgate.net Studies using an MGMT-inducible HeLa cell line demonstrated that MNU induces MGMT-dependent apoptotic cell death and can cause a prolonged G2/M cell cycle arrest. researchgate.net

Mouse embryo fibroblasts (MEFs) derived from genetically engineered mouse models, such as the gpt delta mouse, serve as another powerful tool. nih.gov These cells are used to quantify the mutagenic frequency and spectrum of DMNU. Key findings from studies with the related compound MNU show that the primary mutagenic event is the GC→AT transition, which is consistent with the miscoding properties of the O⁶-methylguanine (m6G) adduct. nih.govpnas.org The use of MGMT inhibitors in these cell culture systems further solidifies the role of m6G as the principal mutagenic lesion. nih.gov The organization of genes into active chromatin has been suggested to modulate DNA alkylation and/or repair, as differences in mutation distribution were observed between transcriptionally active and inactive genes in human cell lines. pnas.org

The cellular response to the DNA damage caused by these agents involves a complex network of pathways, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR), all of which can be studied in these cell-based systems. nih.gov

Table 1: Selected Mammalian Cell Lines in Nitrosourea (B86855) Research

Cell Line Organism Key Research Application Typical Findings with Methylating Agents
HeLa Human Study of apoptosis, DNA repair (MGMT), and cell cycle Induction of apoptosis, G2/M arrest, MGMT-dependent cytotoxicity researchgate.net
gpt delta MEFs Mouse Mutagenesis screening, DNA adduct analysis Predominance of GC→AT transitions, role of O⁶-methylguanine nih.gov
Human Fibroblasts Human DNA damage and replication studies Induction of semiconservative DNA synthesis oup.com
Chinese Hamster Cells Hamster Chromosomal aberration studies Induction of sister chromatid exchanges numberanalytics.com

Bacterial mutagenesis assays, most notably the Ames test, are rapid and cost-effective primary screens for evaluating the genotoxic potential of chemical compounds. oup.comnih.gov The principle of the Ames test is to measure the ability of a substance to induce reverse mutations (reversions) in specially engineered strains of bacteria, such as Salmonella typhimurium or Escherichia coli, that have lost the ability to synthesize an essential amino acid. pnas.orgnih.govcdnisotopes.com

These bacterial strains are designed with specific mutations (e.g., point mutations or frameshifts) that act as hotspots for mutagens. pnas.orgoup.com They also often contain additional mutations that increase their sensitivity to mutagens, such as defects in DNA excision repair mechanisms and modifications to the lipopolysaccharide cell wall to enhance permeability. nih.gov

Studies using the Ames test have demonstrated the mutagenic properties of DMNU's close analogue, MNU. For example, in Salmonella typhimurium strain TA100, which detects base-pair substitutions, MNU shows a potent mutagenic effect. nih.gov This is consistent with its mechanism of action as a direct-acting alkylating agent that causes mispairing during DNA replication. nih.gov Such assays are crucial for initial hazard identification and for mechanistic studies to understand how different chemical structures contribute to mutagenicity.

Table 2: Common Bacterial Strains Used in Ames Test for Mutagenicity

Strain Bacterium Mutation Type Detected Relevance for DMNU/MNU
TA100 S. typhimurium Base-pair substitution High sensitivity to reversion by methylating agents nih.gov
TA1535 S. typhimurium Base-pair substitution Detects mutagens causing G:C to A:T transitions
TA98 S. typhimurium Frameshift Used to detect frameshift mutagens
WP2 uvrA E. coli Base-pair substitution Alternative strain for detecting base-pair substitution mutagens

Mammalian Cell Lines for DNA Damage Response Evaluation

Animal Models for Pathway Elucidation and Organ-Specific Mechanistic Studies

Animal models are indispensable for studying the systemic effects of DMNU, including its organ-specific carcinogenicity and the complex interplay of metabolic activation, DNA repair, and host factors in the development of cancer.

Rodent models, particularly rats and mice, have been extensively used to investigate the molecular pathogenesis of DMNU-induced tumors. acs.org These models mimic aspects of human cancer development and provide a platform to study initiation, promotion, and progression stages of carcinogenesis. nih.gov The organotropic (organ-specific) effects of DMNU and related compounds are highly dependent on the animal species and strain, as well as the route of administration. numberanalytics.comelifesciences.org

For example, N-methyl-N-nitrosourea (MNU) is a well-established carcinogen in various animals, inducing tumors in the breast, hematopoietic system, nervous system, and gastrointestinal tract. numberanalytics.comscience.gov The MNU-induced rat mammary tumor model is particularly noteworthy as it shares many similarities with human breast cancer, including hormonal dependence. nih.govscience.gov In F344 and ACI/N rats, oral administration of MNU has been shown to induce a high incidence of neurogenic tumors, including astrocytomas. elifesciences.org Depending on the rat strain, tumors can also arise in the tongue, esophagus, and stomach. elifesciences.org DMNU, a related compound, has also been used to induce brain tumors in rats. acs.org

These animal models are crucial for identifying the molecular alterations that drive carcinogenesis. Studies have shown that the carcinogenic action of these nitrosoureas is linked to the formation of specific DNA adducts, such as O⁶-methylguanine, and subsequent mutations in key cancer-related genes, like the Ras proto-oncogene. nih.govwikipedia.org

Table 3: Organ-Specific Carcinogenicity of N-Nitroso Urea (B33335) Compounds in Animal Models

Animal Model Compound Primary Target Organs Key Pathogenic Features
Sprague-Dawley Rat MNU Mammary Gland nih.gov Hormone-dependent adenocarcinomas science.gov
F344 Rat MNU Brain, Spinal Cord, Tongue, Esophagus elifesciences.org Astrocytomas, squamous cell carcinomas elifesciences.org
ACI/N Rat MNU Brain, Spinal Cord, Heart, Renal Pelvis elifesciences.org Neurogenic tumors, nephroblastomas acs.orgelifesciences.org
Mouse (various strains) MNU Thymus, Skin, Lung numberanalytics.com Lymphomas, skin tumors
Rat DMNU Brain acs.org Brain tumors

The development of cancer is influenced not only by the direct action of a carcinogen but also by the genetic background of the individual. Genetic modifier studies in model organisms aim to identify genes that modify susceptibility or resistance to carcinogen-induced tumors. thalesnano.com While specific modifier genes for DMNU-induced carcinogenesis are not extensively documented in available research, the principles are well-established using similar compounds and cancer models.

The genetic background of different mouse and rat strains significantly impacts tumor incidence, latency, and type. acs.orgnih.gov For instance, in mouse models of plasmacytoma, genome-wide mapping studies have identified several loci, such as Pctr1 and Pctr2, that influence tumor susceptibility. thalesnano.com The genes identified within these loci, including Cdkn2a and Mtor, are involved in critical cell signaling pathways that control cell growth and proliferation. thalesnano.com

Large-scale mutagenesis screens, often using the potent mutagen N-ethyl-N-nitrosourea (ENU), are a powerful forward genetics approach to discover novel genes that affect a particular phenotype, including disease susceptibility. cdnisotopes.compnas.org By inducing random point mutations throughout the genome, researchers can screen for offspring that show altered responses to a carcinogenic challenge and then map the causative mutation. cdnisotopes.com This approach allows for the identification of previously unknown cancer susceptibility genes and pathways. nih.gov Although not specifically applied to DMNU in the provided literature, this methodology represents a key strategy for dissecting the complex genetic architecture of chemical carcinogenesis. The variation in carcinogenic response to N-nitroso compounds among different inbred rat strains further underscores the importance of the host's genetic makeup. acs.org

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and elucidate its mechanism of action. By replacing one or more atoms in the DMNU molecule with a stable or radioactive isotope, researchers can follow its distribution, metabolic conversion, and interaction with cellular macromolecules like DNA.

Studies with related methylating agents have successfully employed this strategy. For example, N-[³H-methyl]-N-nitrosourea has been used to track the methyl group from the carcinogen to DNA. This approach was crucial in demonstrating the formation of methylated purines, such as 7-methyladenine, in the nucleic acids of treated rats and their subsequent excretion in urine, providing a biomarker of exposure and DNA damage. Similarly, the use of ¹⁴C-labeled nitrosoureas allows for the quantification of the compound and its metabolites in various tissues and cellular compartments. researchgate.netnumberanalytics.com

Stable isotopes, such as deuterium (B1214612) (²H), ¹³C, and ¹⁵N, are also invaluable tools. Deuterium labeling can be used to study kinetic isotope effects, which provides insight into reaction mechanisms, particularly the rate-limiting steps in metabolic activation. elifesciences.org For example, a deuterium isotope effect was observed in the metabolism of the related compound N-nitrosodimethylamine (NDMA), indicating that C-H bond cleavage is involved in the rate-determining step of its bioactivation. elifesciences.org Furthermore, studies using doubly ¹⁵N-labeled NDMA have been conducted to trace the source of nitrogen atoms in its metabolites, helping to confirm the α-hydroxylation pathway in its metabolic activation. elifesciences.org These tracing techniques provide definitive evidence for metabolic pathways and the origin of DNA adducts, which are critical events in the initiation of carcinogenesis by N-Dimethyl-N-nitroso urea.

Model Systems for Investigating Molecular Pathogenesis

Application of 'Omics' Technologies for Comprehensive Biological Impact Analysis

The study of this compound, a potent alkylating agent also known as N-methyl-N-nitrosourea (MNU), has been significantly advanced by the application of 'omics' technologies. wikipedia.orgiiarjournals.org These high-throughput methodologies, including genomics, transcriptomics, proteomics, and metabolomics, allow for a holistic and comprehensive analysis of the widespread biological changes induced by this compound. By examining the full spectrum of molecules within a biological system—from genes and transcripts to proteins and metabolites—researchers can construct a detailed, multi-layered understanding of its mechanisms of action and its impact on cellular processes.

Genomic and transcriptomic approaches are fundamental to understanding the effects of this compound, as its primary mode of action involves the alkylation of nucleic acids, leading to DNA damage and mutations. wikipedia.orgnih.gov

Genotoxicity and Gene Expression Profiling Studies have utilized techniques like microarray analysis to investigate large-scale changes in gene expression following exposure to the compound. In a study on early-stage retinal degeneration in a rat model, microarray analysis of retinal RNA identified significant alterations in gene expression. nih.gov The analysis revealed 75 differentially expressed genes, with 64 being up-regulated and 11 down-regulated. nih.gov These genes were primarily involved in critical cellular pathways, indicating a complex molecular response to the compound's effects. nih.gov

Further research in human colon adenocarcinoma cells (Caco-2) has associated these gene expression patterns with specific cellular processes. oup.com The findings suggest that exposure to this compound deregulates gene expression related to apoptosis, cell cycle control, DNA repair mechanisms, and oxidative stress responses. oup.com

Table 1: Key Signaling Pathways Affected by this compound as Identified by Transcriptomic Analysis nih.gov
Affected PathwayGeneral FunctionObserved Impact
MAP-kinase SignalingRegulates cell proliferation, differentiation, and apoptosis.Significant modulation of gene expression within this pathway.
Toll-like Receptor SignalingPlays a key role in the innate immune system and inflammatory responses.Alterations in gene expression suggest an immune or inflammatory response.
Apoptosis PathwayControls programmed cell death.Changes in expression of apoptosis-related genes indicate induction of cell death mechanisms.

Proteomics extends the insights from transcriptomics by directly analyzing the protein landscape of a cell. While changes in gene expression are indicative of a cellular response, the corresponding changes in protein levels and post-translational modifications are what ultimately execute cellular functions.

Following exposure to this compound, the transcriptomic shifts observed in pathways like MAP-kinase signaling and apoptosis are expected to translate into quantifiable changes at the proteome level. For instance, the up-regulation of genes involved in apoptosis would likely lead to increased expression and activation of key effector proteins such as caspases. Similarly, alterations in DNA repair gene transcripts would correspond to changes in the abundance and activity of DNA repair enzymes. Quantitative proteomics techniques, such as mass spectrometry-based methods, are suited to confirm these protein-level changes and identify post-translational modifications that regulate protein function, providing a more direct view of the functional cellular response.

Metabolomics provides a functional readout of the physiological state of a cell or organism by quantifying endogenous small-molecule metabolites. This approach is particularly valuable for capturing the downstream effects of the genomic and proteomic changes induced by this compound.

A key study employed liquid chromatography/mass spectrometry (LC/MS)-based metabonomic analysis to characterize the toxicological impact of the compound on the lens of rats. nih.gov This research identified distinct and significant changes in the metabolite profiles of lens tissue following exposure. nih.gov The most notable findings included a marked decrease in the levels of various α-amino acids and the antioxidant molecule glutathione (B108866). nih.govscience.gov The depletion of glutathione is particularly significant, as it is a critical component of cellular defense against oxidative stress and detoxification processes.

Furthermore, targeted analysis using liquid chromatography-tandem mass spectrometry has been used to identify specific products of DNA damage. nih.gov Research has shown that exposure to this compound leads to an increased level of 3'-glutathionyl-2,3-dideoxyribose (GS-ddR) in the DNA of human cells. nih.gov This lesion is formed when glutathione conjugates with a reactive aldehyde generated at a DNA strand break, directly linking the compound's DNA-damaging properties to cellular metabolic pathways. nih.gov

Table 2: Summary of Metabolomic Changes Induced by this compound nih.govnih.gov
Metabolite/Metabolite ClassObserved ChangeAnalytical TechnologyBiological Implication
α-Amino AcidsDecreaseLC/MSDisruption of protein synthesis and cellular metabolism.
Glutathione (GSH)DecreaseLC/MSImpairment of antioxidant defense and detoxification capacity.
3'-glutathionyl-2,3-dideoxyribose (GS-ddR)IncreaseLC-MS/MSEvidence of DNA damage and interaction with cellular metabolites.

Q & A

Q. What are the standard methodologies for synthesizing N-Dimethyl-N-nitroso urea in laboratory settings?

The synthesis typically involves nitrosation of N-methylurea using nitrous acid (HNO₂) under controlled acidic conditions. Key parameters include maintaining a pH of 2–3 and temperatures below 5°C to minimize side reactions and stabilize the nitroso group. Solvent selection (e.g., aqueous or ethanol-water mixtures) is critical, as neat conditions enhance nitrosamide formation .

Q. How can researchers detect and quantify trace levels of this compound in complex matrices?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. For validation, use reference standards (e.g., USP/EP pharmacopeial standards) to establish limits of detection (LOD) and quantification (LOQ). Analytical challenges include matrix interference in biological or environmental samples, requiring solid-phase extraction (SPE) or derivatization protocols .

Q. What safety protocols are essential when handling this compound in experimental workflows?

Due to its carcinogenic and mutagenic properties, use engineered controls (fume hoods, closed systems) and personal protective equipment (PPE) including nitrile gloves and respirators. Avoid skin/eye contact and inhalation. No occupational exposure limits (OELs) exist, but follow ALARA (As Low As Reasonably Achievable) principles. Emergency protocols mandate immediate decontamination with copious water and medical evaluation .

Advanced Research Questions

Q. How can catalytic enantioselective reactions improve the stereochemical control of N-nitroso compound synthesis?

Brønsted or Lewis acid catalysts (e.g., chiral phosphoric acids) enable asymmetric N-nitrosation, critical for producing enantiomerically pure intermediates. For example, nitroso Diels-Alder reactions with dienes yield cyclic nitrosamines with >90% enantiomeric excess (ee) under optimized solvent and temperature conditions .

Q. What statistical approaches resolve contradictions in reported carcinogenicity data for this compound across studies?

Apply meta-analysis frameworks to harmonize datasets, accounting for variables like dosing regimens (acute vs. chronic), species-specific metabolic pathways, and assay sensitivity. Cross-validate findings using orthogonal methods (e.g., in vitro mutagenicity assays vs. in vivo tumorigenicity models) .

Q. How do in vivo and in vitro nitrosation mechanisms differ for this compound formation?

In vitro nitrosation is pH-dependent and accelerated by nitrite salts, while in vivo formation involves enzymatic catalysis (e.g., cytochrome P450). Gastric pH and dietary nitrate intake significantly influence endogenous synthesis. Use isotopic labeling (¹⁵N) to trace reaction pathways in biological systems .

Q. What electrochemical methods enable sustainable synthesis of N-nitroso derivatives?

Electrochemical oxidation of nitroso precursors (e.g., 4-nitroso-N,N-dimethylaniline) in aqueous ethanol (pH 7.0) with arylsulfinic acids as nucleophiles yields sulfonamide derivatives with 55–85% efficiency. This method reduces hazardous waste compared to traditional chemical nitrosation .

Q. How are analytical methods validated for regulatory compliance in quantifying this compound impurities?

Follow ICH Q2(R1) guidelines, including linearity (R² ≥ 0.995), precision (RSD < 5%), and accuracy (spiked recovery 90–110%). Use certified reference materials (CRMs) for calibration and participate in proficiency testing programs. Cross-validate with orthogonal techniques like GC-MS or NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.